molecular formula C9H9NO5 B178299 dimethyl 4-hydroxypyridine-2,6-dicarboxylate CAS No. 19872-91-4

dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Katalognummer: B178299
CAS-Nummer: 19872-91-4
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: FERASHUCDLDGHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate is a valuable heterocyclic building block in scientific research, serving as a key precursor for the development of more complex molecular structures. Its structure, featuring a central pyridine ring with hydroxyl and dicarboxylate functional groups, allows it to act as a potential tridentate ONO-donor ligand, making it useful in the development of new solid phase-bound oxidation catalysts . Researchers utilize this compound as a core intermediate in organic synthesis, particularly in the construction of supramolecular networks and metal-organic frameworks (MOFs), where its multiple hydrogen bond acceptor and donor sites facilitate self-assembly . The compound's multifaceted coordination chemistry and role as a derivative of pyridine-2,6-dicarboxylic acid underscore its utility in creating ligands designed for catalysis and material science applications . Furthermore, its reactive profile enables further chemical modification, including hydrogenation to yield saturated piperidine derivatives, which expands its applicability in medicinal chemistry and pharmaceutical research for the synthesis of novel active compounds .

Eigenschaften

IUPAC Name

dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERASHUCDLDGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343829
Record name Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19872-91-4
Record name Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The information is compiled from various chemical databases and scientific literature to support research and development activities.

Chemical Identity

This compound is a pyridine derivative with two methoxycarbonyl groups at positions 2 and 6, and a hydroxyl group at position 4.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
CAS Number 19872-91-4
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1][2]
InChI Key FERASHUCDLDGHK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=O)C=C(N1)C(=O)OC[2]

Physicochemical Properties

A summary of the available quantitative data on the physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form SolidSigma-Aldrich
Melting Point Not available-
Boiling Point 162 °C at 15 mmHg (lit.)[1]Guidechem[1]
Solubility Very soluble in water (for the parent acid)[3]Guidechem[3]
pKa (Predicted) 6.58 ± 0.23[2]Guidechem[2]
XLogP3-AA -0.4Guidechem[3]
Topological Polar Surface Area 81.7 ŲGuidechem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 6[2]Guidechem[2]
Rotatable Bond Count 2Guidechem[3]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized procedures and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire solid has melted into a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • This compound

  • Solvents of interest (e.g., water, ethanol, DMSO)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a constant temperature shaker bath.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the bath for a short period to allow for initial settling of the undissolved solid.

  • Carefully remove the vial and centrifuge it at a high speed to pellet the remaining solid.

  • Withdraw a known volume of the supernatant liquid using a pipette, being careful not to disturb the solid pellet.

  • Dilute the supernatant to a suitable concentration with the same solvent in a volumetric flask.

  • Analyze the concentration of the diluted solution using a calibrated analytical method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Concepts

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Esterification) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility analysis Spectral & Physical Data Analysis nmr->analysis ir->analysis ms->analysis mp->analysis solubility->analysis conclusion Structure Confirmation & Purity Assessment analysis->conclusion

Caption: General workflow for chemical synthesis and characterization.

Conceptual Diagram: Enzyme Inhibition

While specific signaling pathways for this compound are not well-documented, pyridine dicarboxylate derivatives are known to act as enzyme inhibitors. The following diagram illustrates the general concept of competitive enzyme inhibition.

G cluster_normal Normal Enzyme Activity cluster_inhibition Competitive Inhibition enzyme1 Enzyme product1 Product enzyme1->product1 binds to substrate1 Substrate substrate1->enzyme1 enzyme2 Enzyme no_product No Product Formation enzyme2->no_product binds to substrate2 Substrate substrate2->enzyme2 Blocked inhibitor Inhibitor (e.g., Pyridine Derivative) inhibitor->enzyme2

Caption: Conceptual diagram of competitive enzyme inhibition.

References

Synthesis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate from chelidamic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a valuable intermediate in pharmaceutical development, from chelidamic acid. The document details the underlying chemical transformation, presents a comprehensive experimental protocol, and includes quantitative data and characterization for the resulting product.

Introduction

This compound, also known as dimethyl chelidamate, is a key building block in the synthesis of a variety of biologically active molecules. Its pyridine core, substituted with two ester functionalities and a hydroxyl group, offers multiple points for chemical modification, making it a versatile precursor for drug discovery and development. The synthesis from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a direct and efficient method, typically achieved through a Fischer-Speier esterification.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed esterification of the two carboxylic acid groups of chelidamic acid with methanol. The reaction is an equilibrium process, and to drive it towards the formation of the diester, a large excess of methanol is typically used as the solvent, and a strong acid catalyst, such as sulfuric acid, is employed.

Reaction:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. This process occurs at both carboxylic acid groups to yield the final dimethyl ester.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from chelidamic acid.

ParameterValueReference
Reactants
Chelidamic Acid10 g (55 mmol)[1]
Methanol200 mL[1]
Sulfuric Acid (catalyst)0.2 mL[1]
Reaction Conditions
TemperatureReflux (approx. 65 °C)[1][2]
Reaction Time3 hours[1]
Product
Yield9.4 g (82%)[1]
AppearanceWhite solid[1]
Characterization
¹H NMR (300 MHz, DMSO-d6)δ 11.58 (s, 1H, OH), 7.57 (s, 2H, py-H), 3.87 (s, 6H, OCH₃)[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a literature procedure.[1]

Materials:

  • Chelidamic acid (10 g, 55 mmol)

  • Methanol (200 mL)

  • Concentrated Sulfuric Acid (0.2 mL)

  • Distilled Water

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 mL) to the stirred suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.[1]

  • Cooling and Solvent Removal: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. The mixture may become a solid mass upon cooling.

  • Solvent Evaporation: Remove the methanol in vacuo using a rotary evaporator to obtain the crude product as a white solid.[1]

  • Purification:

    • Isolate the white solid by filtration using a Büchner funnel.

    • Wash the solid with distilled water (3 x 50 mL) to remove any remaining acid and unreacted starting material.[1]

    • Dry the purified product under vacuum to yield this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Chelidamic_Acid Chelidamic Acid Reflux Reflux for 3 hours Chelidamic_Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reflux Cooling Cooling Reflux->Cooling Solvent_Removal Solvent Removal (in vacuo) Cooling->Solvent_Removal Washing Washing with Water Solvent_Removal->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Increased Electrophilicity Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Forms Good Leaving Group (H₂O) Deprotonation 5. Deprotonation Elimination->Deprotonation Deprotonation->Protonation Regenerates Catalyst (for second esterification)

Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

References

Technical Guide: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19872-91-4

This technical guide provides a comprehensive overview of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, including its chemical and physical properties, a detailed synthesis protocol, and its potential applications in research and development, particularly within the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a pyridine derivative with two methoxycarbonyl groups at positions 2 and 6, and a hydroxyl group at position 4. Its chemical structure and properties make it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 19872-91-4[1][2]
Molecular Formula C₉H₉NO₅[2]
Molecular Weight 211.17 g/mol [2]
Boiling Point 349 °C at 760 mmHg[1]
Physical Form Solid[3]
Purity 98%[3]
Storage Room temperature, dry, sealed[1][3]
Synonyms Dimethyl 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylate[3]
pKa (Predicted) 6.58 ± 0.23[2]

Synthesis Protocol

A likely synthetic route to this compound involves a two-step process: the synthesis of its precursor, 4-hydroxypyridine-2,6-dicarboxylic acid, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic acid

This procedure is based on the reaction of dimethyl oxalate and acetone.[4]

Materials:

  • Dimethyl oxalate

  • Acetone

  • Sodium ethoxide solution in ethanol (20%)

  • Ethanol

  • Concentrated hydrochloric acid

  • Ammonium hydroxide

  • Activated carbon

  • Ice

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a drying tube, add 102 g of a 20% sodium ethoxide ethanol solution and stir well.

  • In a separate flask, mix 8.54 g of acetone and 36.6 g of dimethyl oxalate. Add ethanol dropwise at room temperature until the dimethyl oxalate is completely dissolved.

  • Add the acetone/dimethyl oxalate/ethanol mixture dropwise to the sodium ethoxide solution. The reaction mixture will gradually turn yellow.

  • When approximately 75% of the mixture has been added, heat the reaction to 70 °C.

  • After the addition is complete, continue stirring for 2 hours to obtain a yellow viscous paste.

  • Cool the system to 0-5 °C and add 52 mL of concentrated hydrochloric acid and 40 g of crushed ice to adjust the pH to 7, then filter.

  • Add 60 mL of concentrated hydrochloric acid to the filtrate and heat to 100 °C for 5-10 hours.

  • Cool the solution to 5 °C, add 155 mL of ice water, stir, and filter the precipitate.

  • Wash the solid with a small amount of ice water. The solid can be decolorized with activated carbon and recrystallized.

  • To 21.1 g of the recrystallized solid, cool to 0 °C and add 145 mL of ammonia water dropwise.

  • Allow the suspension to warm to room temperature and stir for 48 hours.

  • Remove excess ammonia under reduced pressure.

  • Add 60 mL of water, decolorize with activated carbon by heating, and filter while hot.

  • Adjust the filtrate's pH to 1 with concentrated hydrochloric acid to obtain a white precipitate.

  • Cool the system to 0-5 °C, filter the precipitate, and wash with a small amount of ice water.

  • The resulting solid is 4-hydroxypyridine-2,6-dicarboxylic acid.

Step 2: Fischer Esterification to this compound

This is a general procedure for the esterification of pyridine carboxylic acids and would be adapted for 4-hydroxypyridine-2,6-dicarboxylic acid.[5][6]

Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (from Step 1)

  • Methanol (large excess, to act as solvent and reagent)

  • Strong acid catalyst (e.g., sulfuric acid, H₂SO₄)

Procedure:

  • Suspend the 4-hydroxypyridine-2,6-dicarboxylic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow start_end start_end process process product product start Starting Materials: Dimethyl Oxalate & Acetone step1 Step 1: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic acid start->step1 intermediate 4-Hydroxypyridine-2,6-dicarboxylic acid step1->intermediate step2 Step 2: Fischer Esterification with Methanol and Acid Catalyst intermediate->step2 final_product This compound step2->final_product end Purified Product final_product->end

Proposed synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various organic molecules.[1] Its structural features are of interest to medicinal chemists and drug development professionals.

  • Pharmaceutical Intermediate: This compound is utilized in the production of more complex molecules for pharmaceutical applications, including potential antiviral and antibacterial agents.[1] The pyridine scaffold is a common motif in many biologically active compounds.[7]

  • Enzyme Inhibitor Design: The structure of this compound can mimic biologically active pyridine derivatives, making it a candidate for the design of enzyme inhibitors.[1]

  • Coordination Chemistry: The presence of nitrogen and oxygen atoms allows for chelation with metal ions, making it useful in the development of coordination compounds and in catalysis.[1][8]

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

References

Unveiling the Potential of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate is a heterocyclic organic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its pyridine core, substituted with both a hydroxyl group and two methyl ester functionalities, provides a versatile scaffold for the development of new pharmaceuticals, particularly in the realms of antiviral and antibacterial research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its role as a building block in drug discovery.

Core Compound Properties

The fundamental properties of this compound are summarized below. These data are crucial for its application in synthetic chemistry and for the characterization of its derivatives.

PropertyValueCitation(s)
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
CAS Number 19872-91-4[1][2]
Appearance Solid[2]
Melting Point 166.0-170.0 °C
Boiling Point (est.) 466.4 ± 40.0 °C at 760 mmHg
InChI Key FERASHUCDLDGHK-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1=CC(=O)C=C(N1)C(=O)OC[1]

Synthesis Protocol: Esterification of Chelidamic Acid

The primary route for the synthesis of this compound is through the Fischer esterification of its precursor, 4-hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid. This reaction involves the acid-catalyzed esterification with methanol.

Materials and Reagents
  • 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and workup

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxypyridine-2,6-dicarboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The addition should be done dropwise, preferably in an ice bath to control any exothermic reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically refluxed for several hours to drive the esterification to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a product of high purity.

Role in Drug Discovery and Development

This compound serves as a valuable scaffold in medicinal chemistry. Its utility stems from the presence of multiple functional groups that can be selectively modified to create a diverse library of compounds for biological screening.

A Versatile Chemical Intermediate

The core structure of this compound is a recurring motif in various biologically active molecules. It is utilized as a key intermediate in the synthesis of compounds with potential antiviral and antibacterial properties.[3] The ester groups can be hydrolyzed back to carboxylic acids or converted to amides, while the hydroxyl group can be alkylated or acylated, and the pyridine nitrogen can be quaternized, allowing for extensive structural diversification.

Metal-Chelating Properties

The parent molecule, 4-hydroxypyridine-2,6-dicarboxylic acid, is a known chelating agent for various metal ions.[4] This property is of interest in the design of enzyme inhibitors, particularly for metalloenzymes, where the chelation of the active site metal ion can lead to inhibition of enzyme activity. The dimethyl ester derivative may retain some of this chelating ability or can be readily converted to derivatives with enhanced metal-binding properties.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow of utilizing this compound as a building block in a drug discovery program.

DrugDiscoveryWorkflow Precursor 4-Hydroxypyridine-2,6- dicarboxylic Acid (Precursor) TargetCompound Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate (Intermediate) Precursor->TargetCompound Esterification Derivatization Chemical Derivatization (Functional Group Modification) TargetCompound->Derivatization Building Block CompoundLibrary Diverse Compound Library Derivatization->CompoundLibrary Screening High-Throughput Screening (Biological Assays) CompoundLibrary->Screening LeadCompound Lead Compound Identification Screening->LeadCompound Optimization Lead Optimization (Structure-Activity Relationship) LeadCompound->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow using the target intermediate.

This workflow highlights the journey from the precursor molecule to a potential preclinical candidate, emphasizing the central role of this compound as a versatile intermediate for generating chemical diversity.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical research communities. Its straightforward synthesis from readily available starting materials, combined with its potential for extensive chemical modification, makes it an attractive building block for the discovery of new drugs. Further exploration of its derivatives is warranted to fully realize its potential in developing novel therapies for a range of diseases.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic organic compounds. This guide offers a detailed examination of the expected spectral features, supported by tabulated data, comprehensive experimental protocols, and logical workflow diagrams to facilitate a deeper understanding and practical application of this analytical technique.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and further investigation.

Predicted NMR Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two key signals: one for the aromatic protons on the pyridine ring and another for the methyl protons of the ester groups.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3, H-57.5 - 7.8Singlet2HN/A
-OCH₃3.9 - 4.1Singlet6HN/A
-OH9.0 - 11.0Broad Singlet1HN/A

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C-2, C-6164 - 166
C-4160 - 163
C-3, C-5110 - 115
C=O165 - 168
-OCH₃52 - 54

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

To aid in the conceptualization of the molecular structure and experimental workflow, the following diagrams have been generated using the DOT language.

molecular_structure cluster_pyridine Pyridine Ring cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 COOCH3_2 COOCH₃ C2->COOCH3_2 C4 C4 C3->C4 C5 C5 C4->C5 OH OH C4->OH C6 C6 C5->C6 C6->N COOCH3_6 COOCH₃ C6->COOCH3_6

Caption: Molecular structure of this compound.

nmr_workflow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (¹H & ¹³C) B->C D Data Processing C->D E Spectral Analysis D->E F Structure Elucidation E->F

Caption: A logical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By presenting predicted spectral data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The methodologies and data contained herein are intended to facilitate the accurate identification and characterization of this important heterocyclic compound, thereby supporting its application in various scientific endeavors.

Unveiling the Solid-State Architecture: A Technical Guide to the Putative Crystal Structure of Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a definitive crystal structure for dimethyl 4-hydroxypyridine-2,6-dicarboxylate monohydrate has not been publicly reported. This guide, therefore, presents a putative structure and related data by leveraging crystallographic information from the closely related compound, 2-aminopyrimidinium 4-hydroxypyridinium-2,6-dicarboxylate monohydrate.[1] The methodologies and structural principles discussed are based on established practices in small molecule X-ray crystallography.[2][3][4][5][6]

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a scaffold in the design of novel therapeutic agents and functional materials. Understanding its three-dimensional structure in the solid state is crucial for elucidating intermolecular interactions, predicting physicochemical properties, and informing rational drug design. This document provides a detailed technical overview of the anticipated crystal structure of its monohydrate form, including crystallographic data, experimental protocols for its determination, and visualizations of its structural organization.

Predicted Crystallographic Data

The following tables summarize the expected crystallographic data for this compound monohydrate, based on the analysis of 2-aminopyrimidinium 4-hydroxypyridinium-2,6-dicarboxylate monohydrate.[1]

Table 1: Crystal Data and Structure Refinement (Representative)

ParameterValue
Empirical FormulaC9H9NO5·H2O
Formula Weight229.18 g/mol
Crystal SystemMonoclinic
Space GroupP21/c (assumed)
a~17.8 Å
b~12.2 Å
c~12.1 Å
α90°
β~103.3°
γ90°
Volume~2558 Å3
Z8 (assumed)
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor~0.05
wR-factor~0.13

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C2-C3~1.39
C3-C4~1.39
C4-C5~1.39
C5-C6~1.39
C2-N1~1.34
C6-N1~1.34
C4-O1~1.36
C2-C7~1.50
C7-O2~1.20
C7-O3~1.33
O3-C8~1.43
C6-C9~1.50
C9-O4~1.20
C9-O5~1.33
O5-C10~1.43
N1-C2-C3~120
C2-C3-C4~120
C3-C4-C5~120
C4-C5-C6~120
C5-C6-N1~120
C2-N1-C6~120

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound monohydrate involves a standard workflow in X-ray crystallography.[2][3]

Synthesis and Crystallization

The synthesis of the parent compound, 4-hydroxypyridine-2,6-dicarboxylic acid, can be achieved through the condensation of dimethyl oxalate and acetone.[7] Subsequent esterification would yield the dimethyl ester.

High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] A common method for growing crystals of organic molecules is slow evaporation from a supersaturated solution.

Protocol for Crystallization:

  • Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol/water) to form a saturated solution.

  • Gently heat the solution to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Transfer the solution to a loosely covered vial to allow for slow evaporation of the solvent.

  • Monitor the vial for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[5][6]

Protocol for Data Collection:

  • A single crystal of appropriate size (typically < 0.5 mm) is selected and mounted on a goniometer head.[6]

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.[8]

  • The crystal is exposed to a monochromatic X-ray beam.[3]

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • A complete dataset is collected by rotating the crystal through a specific angular range.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Protocol for Structure Solution and Refinement:

  • The diffraction intensities are integrated and corrected for experimental factors.

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with constraints.

  • The final structure is validated using various crystallographic metrics.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted intermolecular interactions within the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate dissolution Dissolution in Appropriate Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation crystal_mounting Crystal Mounting crystal_formation->crystal_mounting xray_exposure X-ray Exposure & Rotation crystal_mounting->xray_exposure data_collection Diffraction Data Collection xray_exposure->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for crystal structure determination.

Caption: Hypothetical hydrogen bonding network.

References

Tautomeric forms of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of this compound. It details the structural forms, influencing factors, and the experimental protocols used for their characterization, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction to Tautomerism in 4-Hydroxypyridine Derivatives

Tautomerism is a fundamental concept in organic chemistry where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 4-hydroxypyridine and its derivatives, this phenomenon manifests as a keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one).[1][2]

The position of this equilibrium is highly sensitive to the molecule's environment.[1] While the enol tautomer is generally favored in the gas phase, the keto form is typically more stable in condensed phases (solution and solid state), especially in polar solvents.[1][3][4] This preference for the keto form is attributed to factors such as favorable intermolecular hydrogen bonding and the high strength of the carbon-oxygen double bond.[5][6][7] The presence of substituents on the pyridine ring can also significantly influence the relative stabilities of the tautomers through electronic and steric effects.[1]

For this compound, the two primary tautomeric forms are:

  • Enol Form: this compound

  • Keto Form: Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate

The equilibrium between these two structures is central to understanding the compound's reactivity, physical properties, and biological activity.

Tautomers Enol This compound (Enol Form) Keto Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate (Keto Form) Enol->Keto Tautomerization Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Data Presentation: Factors Influencing Tautomeric Equilibrium

FactorPredominant TautomerRationaleCitations
Physical State
Gas PhaseEnol (Hydroxy Form)Intrinsic stability of the aromatic hydroxyl form is higher in isolation.[1][3][4]
SolutionKeto (Pyridone Form)Favored by intermolecular hydrogen bonding and solvent polarity.[3][4][5]
Solid StateKeto (Pyridone Form)Crystal packing forces and strong intermolecular hydrogen bonding stabilize the pyridone structure.[1][4][7]
Solvent Polarity
Polar Solvents (e.g., water, methanol)Keto (Pyridone Form)Polar solvents stabilize the more polar keto tautomer.[1][4]
Non-polar Solvents (e.g., cyclohexane)Equilibrium shifts towards the Enol formThe less polar enol form is more favored.[3][4]
Substituents VariesElectronic (inductive/resonance) and steric effects can alter the relative stabilities of the two tautomers.[1]

Experimental Protocols for Tautomer Characterization

The characterization of a tautomeric mixture requires specific spectroscopic and analytical techniques to identify and quantify each form.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Sample Sample of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Xray Single Crystal X-ray Diffraction Sample->Xray NMR_data Distinct peak sets for each tautomer NMR->NMR_data IR_data C=O vs. O-H stretching bands IR->IR_data Xray_data Definitive solid-state structure Xray->Xray_data

Caption: Experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for observing both tautomers in solution, as they typically give rise to distinct sets of signals.[1][2]

  • ¹H NMR: Separate peaks for the aromatic protons of each tautomer will be visible. The chemical shifts of these protons will differ due to the different electronic environments in the enol and keto forms.

  • ¹³C NMR: This technique provides clear evidence for the presence of each tautomer. Key indicators include a signal for the carbonyl carbon (C=O) in the keto form (typically in the 160-180 ppm range) and a signal for the carbon bearing the hydroxyl group (C-OH) in the enol form.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups that differentiate the two tautomers.

  • Keto Form: A strong, characteristic C=O stretching vibration will be observed, typically in the region of 1640-1680 cm⁻¹.[1][2]

  • Enol Form: A characteristic O-H stretching band will be present, usually as a broad signal.[1][2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.[8] This technique can unambiguously identify which tautomer is present in the crystal lattice and provide precise bond lengths and angles, confirming the electronic distribution.[8][9]

Protocol Outline for X-ray Crystallography:

  • Crystallization: Grow a suitable single crystal of the compound from an appropriate solvent. This is often the most challenging step.[8]

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and collect X-ray diffraction data using a diffractometer.[10]

  • Structure Solution and Refinement: Process the raw diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule as it exists in the solid state.[8]

Derivatization Techniques

When tautomeric mixtures are difficult to separate or analyze, derivatization can be employed to "lock" the molecule into a single form.[1][2] This involves chemically modifying either the hydroxyl group of the enol or the N-H group of the keto tautomer.

General Protocol for N-Alkylation (to isolate the keto form):

  • Dissolution: Dissolve the tautomeric mixture of this compound in a polar aprotic solvent like DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃).

  • Alkylation: Introduce an alkylating agent (e.g., methyl iodide) and heat the reaction mixture.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent. The resulting single N-alkylated pyridone derivative can then be purified by standard methods like column chromatography.[2]

Derivatization Start Tautomeric Mixture (Inseparable by Chromatography) Decision Is a single, stable form required for analysis or synthesis? Start->Decision Decision->Start No Derivatize Perform Derivatization (e.g., N-alkylation or O-silylation) Decision->Derivatize Yes Result Single, Stable Derivative (Locked Tautomer) Derivatize->Result Purify Purify via standard chromatography Result->Purify

References

An In-depth Technical Guide on the Solubility of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A compilation of the key physical and chemical properties of dimethyl 4-hydroxypyridine-2,6-dicarboxylate is presented below. These properties are essential for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1][2]
CAS Number 19872-91-4[1][2]
Physical Form Solid[3]
Melting Point 166.0-170.0 °C[3]
Boiling Point 162°C/15mmHg (lit.)[1][4]
Purity 95% - 98%[3]
Storage Temperature Room temperature, sealed in dry conditions or at 4°C under nitrogen.[3]

Solubility Profile

Currently, there is a lack of specific, quantitative data on the solubility of this compound in common organic solvents within peer-reviewed literature and chemical databases. One synthetic procedure mentions dissolving the compound in methanol for a subsequent reaction, suggesting some degree of solubility in this solvent.[5] However, without quantitative data, the exact solubility is unknown.

Given its chemical structure, which includes both polar (hydroxyl group, ester functionalities, nitrogen atom) and non-polar (aromatic ring, methyl groups) features, its solubility is expected to vary significantly across different solvents. It is likely to be more soluble in polar organic solvents such as alcohols (methanol, ethanol), and potentially in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used in drug discovery for initial solubility screening. Its solubility in non-polar solvents like hexane or toluene is expected to be low.

To utilize this compound effectively in research and development, particularly for applications such as reaction chemistry, formulation development, and biological screening, it is imperative to determine its solubility in a range of relevant solvents.

Experimental Protocol for Solubility Determination

The following section outlines a general and widely accepted experimental workflow for determining the solubility of a solid compound like this compound in various organic solvents.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Compound C Prepare Saturated Solutions A->C B Select Solvents B->C D Incubate at Controlled Temperature C->D E Agitate/Stir D->E F Sample Supernatant E->F G Dilute Sample F->G H Quantify Concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: A generalized workflow for the experimental determination of solubility.

  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

    • The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • The vials are placed in a temperature-controlled shaker or incubator. A constant temperature (e.g., 25 °C) is maintained to ensure thermodynamic equilibrium.

    • The solutions are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment.

    • A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

    • The collected supernatant is then accurately diluted with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • The concentration of the diluted sample is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • A calibration curve is prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not currently available in the literature, its physicochemical properties suggest it is a crystalline solid with potential solubility in polar organic solvents. For any research or development involving this compound, it is highly recommended that its solubility be determined experimentally in the solvents relevant to the intended application. The provided general experimental workflow offers a robust starting point for such a study.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among the vast array of pyridine-based compounds, dimethyl 4-hydroxypyridine-2,6-dicarboxylate and its derivatives have emerged as a class of molecules with diverse and significant biological activities. This technical guide provides a comprehensive overview of the known biological effects of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental methodologies and structured quantitative data are presented to facilitate further research and drug development endeavors in this promising area.

Antimicrobial Activity

Derivatives of 4-hydroxypyridine-2,6-dicarboxylic acid, particularly its metal complexes and related 1,4-dihydropyridine analogues, have demonstrated notable activity against a range of microbial pathogens.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and other relevant quantitative data for various derivatives.

Compound/DerivativeMicrobial StrainActivity MetricValueReference
Copper (II) complex with 4-hydroxypyridine-2,6-dicarboxylic acid and 2,9-dimethyl-1,10-phenanthrolineNot specifiedAntimicrobialData not quantified[1]
1,4-Dihydropyridine derivativesE. coli, S. aureus, B. subtilis, A. niger, P. glabrumMIC4 µg/mL[2]
C2-Substituted 1,4-dihydropyridine analogue (Derivative 33)Mycobacterium smegmatisMIC9 µg/mL[3]
C2-Substituted 1,4-dihydropyridine analogue (Derivative 33)Staphylococcus aureusMIC25 µg/mL[3]
C2-Substituted 1,4-dihydropyridine analogue (Derivative 33)Escherichia coliMIC100 µg/mL[3]
C2-Substituted 1,4-dihydropyridine analogue (Derivative 4)Mycobacterium smegmatisMIC50 µg/mL[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Workflow for Antimicrobial Susceptibility Testing A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Pyridine heterocyclic hybrid (Compound 3b)Huh-7 (Hepatocellular carcinoma)6.54[4][5][6]
Pyridine heterocyclic hybrid (Compound 3b)A549 (Lung carcinoma)15.54[4][5][6]
Pyridine heterocyclic hybrid (Compound 3b)MCF-7 (Breast adenocarcinoma)6.13[4][5][6]
Pyridine heterocyclic hybrid (Compound 3a)Not specifiedSuperior to Taxol[4][5][6]
Pyridine heterocyclic hybrid (Compound 5a)Not specifiedSuperior to Taxol[4][5][6]
Pyridine heterocyclic hybrid (Compound 5b)Not specifiedSuperior to Taxol[4][5][6]
Antimalarial pyridine derivative (Compound 2g)CQ-resistant P. falciparum RKL90.0402[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

G Workflow for MTT Cytotoxicity Assay A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 value E->F

Caption: General workflow for the MTT assay to determine cytotoxicity.

Enzyme Inhibition

The pyridine-2,6-dicarboxylate substructure is a known metal-chelating motif and has been explored for its potential to inhibit metalloenzymes. Furthermore, derivatives have been designed to target other classes of enzymes.

Quantitative Enzyme Inhibition Data
Compound/DerivativeTarget EnzymeInhibition MetricValueReference
5-Amide substituted pyridine-2-carboxylic acidsProlyl 4-hydroxylaseInhibitory activityEquipotent with pyridine-2,5-dicarboxylic acid[8]
[2,2'-bipyridine]-5,5'-dicarboxylic acidProlyl hydroxylaseIC500.19 µM[9]
Experimental Protocol: Enzyme Inhibition Assay (General)

The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then used to determine the IC50 value or to perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

G General Workflow for Enzyme Inhibition Assay A Prepare enzyme and substrate B Pre-incubate enzyme with inhibitor A->B C Initiate reaction with substrate B->C D Monitor reaction progress C->D E Analyze data to determine inhibition parameters D->E

Caption: General workflow for conducting an enzyme inhibition assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound and its direct derivatives are not extensively elucidated in the available literature, the activities of the broader class of 1,4-dihydropyridine derivatives are well-characterized, particularly as L-type calcium channel blockers. The inhibition of prolyl 4-hydroxylase by certain derivatives suggests a potential role in modulating collagen biosynthesis and hypoxia-inducible factor (HIF) pathways. Further research is warranted to delineate the specific molecular targets and signaling cascades affected by this class of compounds.

G Potential Mechanisms of Action cluster_0 1,4-Dihydropyridine Derivatives cluster_1 Pyridine Carboxylic Acid Derivatives A L-type Calcium Channel B Blockade of Ca2+ influx A->B inhibition C Vasodilation B->C D Prolyl 4-Hydroxylase E Inhibition of collagen synthesis D->E inhibition F Modulation of HIF pathway D->F inhibition

Caption: Postulated mechanisms of action for related pyridine derivatives.

Conclusion

This compound and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The antimicrobial, anticancer, and enzyme-inhibiting properties highlighted in this guide underscore the importance of continued investigation into this chemical space. The provided data and experimental protocols offer a foundation for researchers to build upon, with the aim of translating these promising laboratory findings into clinically relevant applications. Future work should focus on elucidating the specific structure-activity relationships, identifying the precise molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process, with each stage being critical to the efficacy, safety, and economic viability of the final drug product. Central to this journey are the key intermediates, the molecular building blocks that form the scaffold of life-changing medications. This technical guide provides an in-depth exploration of the synthesis of pivotal intermediates for three blockbuster drugs: Atorvastatin, Sitagliptin, and the vital antimalarial agent, Artemisinin.

This document delves into the detailed experimental protocols for the synthesis of these intermediates, presents comparative quantitative data for various synthetic routes, and visualizes the intricate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

Atorvastatin Intermediate: The Chiral Synthon for a Cholesterol-Lowering Blockbuster

Atorvastatin, marketed as Lipitor, is a statin medication used to prevent cardiovascular disease by lowering cholesterol levels. A key chiral intermediate in its synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The precise stereochemistry of this intermediate is crucial for the drug's ability to effectively inhibit HMG-CoA reductase.[1]

Synthetic Pathways and Quantitative Analysis

The synthesis of this chiral intermediate has been approached through various routes, including asymmetric hydrogenation and biocatalytic methods. Below is a comparison of different synthetic strategies.

Synthetic RouteKey TransformationCatalyst/EnzymeYield (%)Purity/Enantiomeric Excess (ee)Reference
Asymmetric HydrogenationAsymmetric hydrogenation of a β-ketoesterRu-BINAP complex~82 (for the ketoester)>99% ee[2]
Biocatalytic ReductionKetoreductase (KRED) mediated reduction of ethyl-4-chloroacetoacetateKRED in combination with GDH for cofactor regeneration96 (for (S)-ethyl-4-chloro-3-hydroxybutyrate)>99.5% ee[3]
Henry ReactionHenry reaction of nitromethane and a chiral aldehyde-55 (overall yield of the final intermediate)High chemical and enantiomeric purity[4]
Paal-Knorr Condensation (for final drug synthesis)Condensation of the amino intermediate with a diketonePivalic acid>90 (for the condensation step)-[5][6]
Detailed Experimental Protocol: Asymmetric Hydrogenation Route

This protocol is a representative summary based on the synthesis of a precursor to the key intermediate via asymmetric hydrogenation.[2]

Step 1: Synthesis of Ethyl 5-(N-carbobenzyloxy)amino-3-oxopentanoate (β-ketoester 4)

  • To a solution of N-carbobenzyloxy-β-alanine (commercially available) in a suitable aprotic solvent (e.g., tetrahydrofuran), add N,N'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature until the formation of the corresponding imidazolide is complete (monitored by TLC or HPLC).

  • In a separate flask, prepare a solution of potassium ethyl malonate in the presence of magnesium chloride.

  • Add the activated N-carbobenzyloxy-β-alanine imidazolide to the potassium ethyl malonate solution.

  • Allow the reaction to proceed at room temperature until completion.

  • Work-up the reaction mixture by quenching with an acidic solution, followed by extraction with an organic solvent.

  • Purify the crude product by chromatography to yield the β-ketoester 4 .

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the β-ketoester 4 in a degassed solvent such as methanol.

  • Add the Ru-BINAP catalyst (a chiral ruthenium complex).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the hydrogenation is complete.

  • Carefully release the hydrogen pressure and purge the reactor with an inert gas.

  • Remove the solvent under reduced pressure.

  • The resulting chiral alcohol can then be further processed through several steps to yield the final intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate 1 .

Signaling Pathway: Atorvastatin and the HMG-CoA Reductase Pathway

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase Acetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits

Atorvastatin's inhibition of the HMG-CoA reductase pathway.

Sitagliptin Intermediate: Asymmetric Synthesis of a DPP-4 Inhibitor Precursor

Sitagliptin (Januvia) is an oral antihyperglycemic agent for the treatment of type 2 diabetes. It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. The key chiral intermediate in its synthesis is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .

Synthetic Pathways and Quantitative Analysis

The synthesis of this β-amino acid has been a subject of intense research, with both chemical and biocatalytic methods being developed.

Synthetic RouteKey TransformationCatalyst/EnzymeYield (%)Purity/Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation of EnamineAsymmetric hydrogenation of a prochiral enamineRh(I)/t-Bu JOSIPHOS82 (overall for intermediate)>99.6% purity, >99.95% ee after crystallization[7][8]
Biocatalytic TransaminationTransaminase-mediated amination of a β-keto acidEngineered transaminase (e.g., from Arthrobacter sp.)92 (for the final amine)>99.95% ee[9][10]
Chemical ResolutionResolution of a racemic mixture(-)-Di-p-toluoyl-L-tartaric acid11 (overall)96% ee[11]
Multi-enzymatic CascadeLipase and Transaminase cascadeLipase and Transaminase from Roseomonas deserti61 (isolated yield)-[9][12]
Detailed Experimental Protocol: Asymmetric Hydrogenation of an Enamine Intermediate

This protocol is a summary of the second-generation synthesis of Sitagliptin, focusing on the asymmetric hydrogenation step.[7][8]

Step 1: One-Pot Synthesis of Dehydrositagliptin Intermediate

  • This is a three-step, one-pot process starting from 2,4,5-trifluorophenylacetic acid.

  • The initial acid is converted to a mixed anhydride.

  • This is followed by a reaction with Meldrum's acid.

  • The resulting adduct is then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[9][13][14]triazolo[4,3-a]pyrazine to form the dehydrositagliptin enamine intermediate.

  • The intermediate is isolated by crystallization.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

  • Add the chiral rhodium catalyst, for example, a complex of Rh(I) with a ligand like t-Bu JOSIPHOS.

  • Pressurize the reactor with hydrogen gas (e.g., 20 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a designated time (e.g., 18 hours).

  • Monitor the reaction for completion by HPLC.

  • Upon completion, cool the reactor, release the pressure, and purge with an inert gas.

  • The resulting Sitagliptin can be isolated as its phosphate salt.

Signaling Pathway: Sitagliptin and the DPP-4/Incretin Pathway

Sitagliptin enhances the levels of incretin hormones, which regulate blood glucose.

DPP4_Pathway Food_Intake Food Intake Intestine Intestine Food_Intake->Intestine GLP1_GIP Incretin Hormones (GLP-1, GIP) Intestine->GLP1_GIP secretes Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Sitagliptin's role in the DPP-4 and incretin signaling pathway.

Artemisinin Precursor: Biosynthesis of Artemisinic Acid

Artemisinin is a cornerstone in the treatment of malaria. Due to its complex structure, total chemical synthesis is not economically viable on a large scale. A semi-synthetic approach, starting from the precursor artemisinic acid , produced via fermentation in engineered yeast, has become a crucial source.

Biosynthetic Pathways and Quantitative Analysis

The production of artemisinic acid in Saccharomyces cerevisiae has been significantly improved through metabolic engineering.

Yeast Strain Engineering StrategyKey Genes Expressed/ModifiedArtemisinic Acid Titer (g/L)Reference
Initial EngineeringEngineered mevalonate pathway, ADS, CYP71AV10.1[13][15][16]
Further OptimizationOverexpression of MVA pathway genes, downregulation of competing pathways25[17]
Pilot-scale FermentationEngineered strain with URA3 marker restoration> 20[18]
E. coli EngineeringHeterologous expression of yeast MVA pathway and A. annua genes0.105[17]
Detailed Experimental Protocol: Microbial Synthesis of Artemisinic Acid

This protocol provides a general overview of the fermentation and extraction process for artemisinic acid from engineered yeast.[13][15][17]

Step 1: Yeast Fermentation

  • Inoculate a seed culture of the engineered Saccharomyces cerevisiae strain in a suitable growth medium.

  • Incubate the seed culture with shaking at an appropriate temperature (e.g., 30°C) until it reaches the desired cell density.

  • Transfer the seed culture to a larger fermenter containing a defined fermentation medium.

  • Control the fermentation parameters such as pH, temperature, and dissolved oxygen levels.

  • Feed a carbon source (e.g., glucose) to the fermenter to maintain cell growth and product formation.

  • The fermentation is typically run for several days.

Step 2: Extraction and Purification of Artemisinic Acid

  • After fermentation, harvest the yeast cells by centrifugation.

  • The artemisinic acid is often secreted by the yeast and can be found in the culture supernatant or associated with the cell pellet.

  • Extract the artemisinic acid from the fermentation broth and/or cell pellet using an appropriate organic solvent.

  • Concentrate the crude extract under reduced pressure.

  • Purify the artemisinic acid using techniques such as crystallization or chromatography. A single cooling crystallization step has been shown to yield high purity product.[19][20][21]

Experimental Workflow: From Fermentation to Purified Intermediate

Artemisinic_Acid_Workflow Inoculation Inoculation of Engineered Yeast Seed_Culture Seed Culture Growth Inoculation->Seed_Culture Fermentation Fed-Batch Fermentation Seed_Culture->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Purification Purification (Crystallization/ Chromatography) Concentration->Purification Final_Product Pure Artemisinic Acid Purification->Final_Product

Workflow for the production and purification of artemisinic acid.

Conclusion

The synthesis of key pharmaceutical intermediates is a dynamic field where innovation in synthetic chemistry and biotechnology plays a pivotal role in advancing healthcare. The examples of Atorvastatin, Sitagliptin, and Artemisinin intermediates highlight the diverse strategies employed to achieve high purity, stereoselectivity, and process efficiency. As the demand for more effective and affordable medicines continues to grow, the development of novel and sustainable methods for the synthesis of these crucial building blocks will remain a primary focus for the pharmaceutical industry. This guide serves as a valuable resource for professionals dedicated to this critical endeavor, providing a foundation of knowledge for future research and development.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks (MOFs) Using 4-Hydroxypyridine-2,6-dicarboxylic Acid and its Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of MOFs using 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) as the organic linker. While the primary focus is on the dicarboxylic acid, it is important to note that its dimethyl ester, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, can also be utilized as a precursor. Under the typical hydrothermal or solvothermal synthesis conditions, the ester groups are expected to hydrolyze in situ to form the corresponding carboxylate functionalities, which then coordinate with the metal centers.

The presence of the hydroxyl group and the pyridine nitrogen atom on the linker molecule offers multiple coordination sites, leading to the formation of diverse and functional MOF architectures. These MOFs are of particular interest to drug development professionals due to their potential for high drug loading capacities and stimuli-responsive drug release.

Applications in Drug Development

MOFs synthesized from 4-hydroxypyridine-2,6-dicarboxylic acid are particularly promising for drug delivery applications. The inherent properties of the pyridine-based linker can be leveraged for:

  • High Drug Loading: The porous nature of these MOFs allows for the encapsulation of therapeutic molecules within their cavities.

  • pH-Responsive Release: The pyridine moiety in the linker can be protonated or deprotonated depending on the pH of the surrounding environment. This change in protonation state can alter the stability of the MOF structure, triggering the release of the encapsulated drug in a pH-dependent manner. This is highly advantageous for targeted drug delivery to specific tissues or cellular compartments with distinct pH values, such as tumor microenvironments or endosomes.[1][2][3][4]

  • Biocompatibility: MOFs can be synthesized from biocompatible metal ions (e.g., Zn²⁺) and organic linkers, which is a crucial prerequisite for biomedical applications.[5][6]

The general mechanism for MOF-based drug delivery involves drug loading, systemic circulation, and targeted release, as illustrated in the diagram below.

MOF_Drug_Delivery cluster_loading Drug Loading cluster_release Targeted Release MOF Porous MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Encapsulation Drug Drug Molecules Drug->Loaded_MOF Circulation Bloodstream Loaded_MOF->Circulation Loaded_MOF_at_Target Circulation->Loaded_MOF_at_Target Target_Site Target Site (e.g., Tumor) Released_Drug Released Drug Target_Site->Released_Drug pH Trigger Degraded_MOF Degraded MOF Target_Site->Degraded_MOF Loaded_MOF_at_Target->Target_Site

Figure 1: Conceptual workflow of MOF-based targeted drug delivery.

Experimental Protocols

The following protocols describe the hydrothermal synthesis of two representative MOFs using 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM). These methods are foundational and can be adapted for synthesis using the dimethyl ester precursor, potentially with adjustments to reaction time or temperature to ensure complete hydrolysis.

Protocol 1: Synthesis of a Zinc-based MOF, {[Zn(HCAM)]·H₂O}n

This protocol is adapted from the hydrothermal synthesis of a 2D coordination polymer with Zinc(II) and H₃CAM.[7]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) or this compound

  • Deionized Water

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • In a glass vial, prepare a mixture of Zn(NO₃)₂·6H₂O (0.066 g, 0.22 mmol) and H₃CAM (0.040 g, 0.22 mmol). If using the dimethyl ester, use an equimolar amount.

  • Add 10 mL of deionized water to the vial and stir until the solids are fully suspended.

  • Transfer the suspension to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C and maintain this temperature for 72 hours.

  • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the product in air.

Protocol 2: Synthesis of a Neodymium-based MOF, {[Nd₂(HCAM)₃(H₂O)₄]·2H₂O}n

This protocol describes the synthesis of a 2D coordination polymer using Neodymium(III) oxide and H₃CAM.[7]

Materials:

  • Neodymium(III) Oxide (Nd₂O₃)

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) or this compound

  • Deionized Water

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • Combine Nd₂O₃ (0.034 g, 0.1 mmol) and H₃CAM (0.055 g, 0.3 mmol) in a glass vial. If using the dimethyl ester, use an equimolar amount.

  • Add 10 mL of deionized water to the mixture.

  • Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 170°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product at room temperature.

Data Presentation

The following tables summarize the key quantitative data for the MOFs described in the protocols.

Table 1: Synthesis Parameters

MOF FormulaMetal SourceLigandSolventTemperature (°C)Time (h)
{[Zn(HCAM)]·H₂O}nZn(NO₃)₂·6H₂OH₃CAMDeionized Water12072
{[Nd₂(HCAM)₃(H₂O)₄]·2H₂O}nNd₂O₃H₃CAMDeionized Water17072

Table 2: Crystallographic Data

MOF FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
{[Zn(HCAM)]·H₂O}nMonoclinicP2₁/c8.339(2)11.235(3)9.073(2)98.78(3)[7]
{[Nd₂(HCAM)₃(H₂O)₄]·2H₂O}nMonoclinicC2/c21.091(4)10.153(2)14.155(3)108.38(3)[7]

Note: Porosity data (BET surface area, pore volume) for these specific MOFs are not extensively reported in the literature. Characterization techniques such as nitrogen adsorption-desorption isotherms would be required to determine these properties.[8][9][10][11]

Mandatory Visualizations

Experimental Workflow: Hydrothermal Synthesis of MOFs

The following diagram illustrates the general workflow for the hydrothermal synthesis of MOFs as described in the protocols.

Hydrothermal_Synthesis start Start reactants 1. Mix Metal Salt and Organic Linker start->reactants solvent 2. Add Solvent (e.g., Deionized Water) reactants->solvent autoclave 3. Transfer to Teflon-lined Autoclave solvent->autoclave heating 4. Seal and Heat in Oven autoclave->heating cooling 5. Cool to Room Temperature heating->cooling filtration 6. Filter to Collect Crystals cooling->filtration washing 7. Wash with Water and Ethanol filtration->washing drying 8. Dry the Final Product washing->drying end End drying->end

Figure 2: General workflow for hydrothermal MOF synthesis.
Logical Relationship: pH-Responsive Drug Release

This diagram illustrates the principle of pH-responsive drug release from a pyridine-based MOF.

pH_Responsive_Release cluster_neutral Neutral pH (e.g., Bloodstream, pH 7.4) cluster_acidic Acidic pH (e.g., Tumor Microenvironment, pH < 6.8) mof_stable Drug-Loaded MOF (Stable Structure) drug_retained Drug Retained mof_stable->drug_retained Intact Framework mof_protonated Pyridine Protonation (H⁺) mof_stable->mof_protonated Exposure to Acidic Environment mof_destabilized MOF Structure Destabilization mof_protonated->mof_destabilized drug_released Drug Released mof_destabilized->drug_released Framework Decomposition

Figure 3: Mechanism of pH-responsive drug release from pyridine-based MOFs.

References

Application Note: Protocols for the Esterification of 4-Hydroxypyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxypyridine-2,6-dicarboxylic acid and its derivatives are significant building blocks in the synthesis of pharmaceuticals and functional materials. The esterification of the carboxylic acid groups is a critical step in modifying the molecule's solubility, reactivity, and biological activity. This document provides two detailed protocols for the diesterification of 4-hydroxypyridine-2,6-dicarboxylic acid: the classic Fischer-Speier esterification and the milder Steglich esterification.

Protocol 1: Fischer-Speier Di-esterification of 4-Hydroxypyridine-2,6-dicarboxylic Acid

This protocol describes the acid-catalyzed esterification using an excess of alcohol, which also serves as the solvent. This method is robust and cost-effective for simple, unhindered alcohols.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxypyridine-2,6-dicarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, 20-40 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer should be basic to ensure all acidic components are removed.

  • Extraction: Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to yield the pure dialkyl 4-hydroxypyridine-2,6-dicarboxylate.

Protocol 2: Steglich Di-esterification of 4-Hydroxypyridine-2,6-dicarboxylic Acid

This method is suitable for more sensitive substrates or when milder reaction conditions are required. It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxypyridine-2,6-dicarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (2.2 eq) and a catalytic amount of DMAP (0.2 eq).

  • DCC Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (2.2 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[1] Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any remaining traces of DCU and other impurities.

Data Presentation

Table 1: Materials and Reagents

ReagentProtocol 1 (Fischer-Speier)Protocol 2 (Steglich)
4-Hydroxypyridine-2,6-dicarboxylic acid1.0 eq1.0 eq
Alcohol (e.g., Methanol)20-40 eq (as solvent)2.2 eq
CatalystH₂SO₄ or TsOH (0.1-0.2 eq)DMAP (0.2 eq)
Coupling AgentNot ApplicableDCC (2.2 eq)
SolventAlcoholDCM or THF

Table 2: Reaction Conditions and Expected Results

ParameterProtocol 1 (Fischer-Speier)Protocol 2 (Steglich)
TemperatureReflux0 °C to Room Temp.
Reaction Time12 - 24 hours12 - 24 hours
Hypothetical Yield 75 - 85% 80 - 90%
Hypothetical Purity >95% after purification >98% after purification

Mandatory Visualization

Esterification_Workflow start_end start_end process process purification purification analysis analysis A Start: 4-Hydroxypyridine-2,6- dicarboxylic Acid B Esterification Reaction (Fischer or Steglich) A->B Reagents & Catalyst C Reaction Quenching & Neutralization B->C D Aqueous Work-up & Extraction C->D E Drying & Solvent Removal D->E F Crude Product E->F G Purification (Column Chromatography or Recrystallization) F->G H Pure Diester Product G->H I Characterization (NMR, MS, etc.) H->I

Caption: Experimental workflow for the esterification of 4-hydroxypyridine-2,6-dicarboxylic acid.

References

Application Notes and Protocols: Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate as a Versatile Scaffold for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, the dimethyl ester of chelidamic acid, is a heterocyclic compound that serves as a highly valuable and versatile building block in the design and synthesis of potent enzyme inhibitors. Its rigid pyridine core, coupled with the metal-chelating properties of the 4-hydroxy and dicarboxylate moieties, makes it an ideal scaffold for targeting the active sites of various enzymes, particularly metalloenzymes and those that bind acidic co-factors. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of novel enzyme inhibitors.

The core structure of 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) is a known inhibitor of glutamate decarboxylase and its derivatives show significant promise in the inhibition of 2-oxoglutarate (2OG)-dependent dioxygenases, such as prolyl 4-hydroxylases. The dimethyl ester is a convenient starting material for the synthesis of a diverse library of derivatives, often acting as a pro-drug that can be unmasked by cellular esterases to reveal the active dicarboxylic acid form.

Target Enzyme Classes and Rationale for Inhibition

Glutamate Decarboxylase (GAD)

Glutamate decarboxylase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The balance between glutamate and GABA is crucial for proper brain function, and dysregulation is implicated in neurological disorders such as epilepsy. Chelidamic acid, the parent diacid of the title compound, is a potent inhibitor of GAD.

2-Oxoglutarate (2OG)-Dependent Dioxygenases

This superfamily of non-heme iron(II)-dependent enzymes plays a critical role in various physiological processes, including collagen biosynthesis, hypoxia sensing, and epigenetic regulation. A prominent member of this family is prolyl 4-hydroxylase (P4H), which is essential for the stabilization of the collagen triple helix. Overactivity of P4H is associated with fibrosis and cancer. Pyridine dicarboxylate derivatives are effective inhibitors of these enzymes as they can chelate the active site Fe(II) ion and mimic the binding of the 2-oxoglutarate co-substrate.

Data Presentation: Inhibitory Activities of Chelidamic Acid and Related Compounds

The following tables summarize the quantitative data for the inhibitory activity of chelidamic acid and structurally related pyridine dicarboxylates against their respective enzyme targets.

Compound Enzyme Target Inhibition Constant (Ki) Reference
Chelidamic AcidGlutamate Decarboxylase33 µM[1][2]

Table 1: Inhibitory activity of Chelidamic Acid against Glutamate Decarboxylase.

Compound Enzyme Target IC50 Reference
[2,2'-Bipyridine]-5,5'-dicarboxylic acidProlyl 4-Hydroxylase0.19 µM[3]
Pyridine-2,5-dicarboxylic acidProlyl 4-HydroxylaseEquipotent with best compounds in study[4]
Pyridine-2,4-dicarboxylic acidProlyl 4-HydroxylaseEffective inhibitor

Table 2: Inhibitory activities of related pyridine dicarboxylates against Prolyl 4-Hydroxylase.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Pyridine-2,6-dicarboxamides from this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound. The initial hydrolysis of the dimethyl ester to the dicarboxylic acid is followed by conversion to the diacyl chloride and subsequent reaction with a primary or secondary amine.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a minimal amount of methanol.

  • Add a stoichiometric excess (e.g., 2.5 equivalents) of aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Hydroxypyridine-2,6-dicarbonyl dichloride

  • Suspend the dried chelidamic acid in an inert solvent such as dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an excess of oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude diacyl chloride.

Step 3: Amide Formation

  • Dissolve the crude diacyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N,N'-disubstituted 4-hydroxypyridine-2,6-dicarboxamide.

Protocol 2: In Vitro Inhibition Assay for Glutamate Decarboxylase (GAD)

This protocol is based on the fluorometric measurement of GAD activity.

Materials:

  • Purified or partially purified GAD enzyme preparation

  • L-glutamic acid (substrate)

  • Pyridoxal-5'-phosphate (PLP, co-factor)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Inhibitor stock solution (e.g., chelidamic acid dissolved in assay buffer)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PLP, and the GAD enzyme preparation in a microplate well or cuvette.

  • Add varying concentrations of the inhibitor (or vehicle control) to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding a saturating concentration of L-glutamic acid.

  • Monitor the increase in fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 540 nm in kinetic mode for 15-30 minutes. The change in fluorescence is proportional to the enzyme activity.[5]

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Protocol 3: In Vitro Inhibition Assay for Prolyl 4-Hydroxylase (P4H)

This protocol describes a luminescence-based assay for measuring P4H activity by quantifying the production of succinate.

Materials:

  • Recombinant human P4H1

  • Peptide substrate (e.g., (Pro-Pro-Gly)n)

  • 2-oxoglutarate (co-substrate)

  • FeSO4

  • Ascorbate

  • P4H reaction buffer (e.g., HEPES buffer, pH 7.5)

  • Inhibitor stock solution (dissolved in DMSO)

  • Succinate detection reagent kit (e.g., Succinate-Glo™)

  • Luminometer

Procedure:

  • In a 96-well or 384-well white assay plate, add the test compound at various concentrations. Include a vehicle control (DMSO).

  • Add the P4H enzyme solution in the reaction buffer.

  • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a solution containing the peptide substrate and 2-oxoglutarate in the reaction buffer.

  • Incubate the reaction for 60 minutes at 37 °C.

  • Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature to allow the luminescent signal to develop.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Glutamate-GABA Balance and GAD Inhibition

GAD_Inhibition_Pathway Glutamate Glutamate (Excitatory) GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate Neuronal_Excitation Neuronal Excitation Glutamate->Neuronal_Excitation GABA GABA (Inhibitory) Neuronal_Inhibition Neuronal Inhibition GABA->Neuronal_Inhibition GAD->GABA Catalyzes Inhibitor Chelidamic Acid Derivatives Inhibitor->GAD Inhibits

Caption: Inhibition of Glutamate Decarboxylase (GAD) by chelidamic acid derivatives disrupts the conversion of glutamate to GABA, impacting neuronal signaling.

Experimental Workflow: Synthesis of Pyridine-2,6-dicarboxamide Inhibitors

Synthesis_Workflow Start Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Step1 Hydrolysis (NaOH, H2O/MeOH) Start->Step1 Intermediate1 Chelidamic Acid (Diacid) Step1->Intermediate1 Step2 Acyl Chloride Formation (Oxalyl Chloride, DMF) Intermediate1->Step2 Intermediate2 Diacyl Chloride Step2->Intermediate2 Step3 Amidation (Amine, Et3N) Intermediate2->Step3 Final_Product N,N'-Disubstituted 4-hydroxypyridine-2,6-dicarboxamide Step3->Final_Product

Caption: General workflow for the synthesis of dicarboxamide derivatives from this compound.

Logical Relationship: Mechanism of Prolyl 4-Hydroxylase Inhibition

P4H_Inhibition_Mechanism cluster_0 P4H Active Site P4H_Active_Site P4H Active Site Fe_ion Fe(II) Hydroxylation Hydroxylation Blocked Two_OG 2-Oxoglutarate (Co-substrate) Inhibitor Pyridine Dicarboxylate Inhibitor Inhibitor->Fe_ion Chelates Inhibitor->Two_OG Mimics & Competes Inhibitor->Hydroxylation Proline_Substrate Proline Residue (Substrate)

Caption: Pyridine dicarboxylate inhibitors block prolyl 4-hydroxylase by chelating the active site iron and competing with the 2-oxoglutarate co-substrate.

References

Application Notes and Protocols: Derivatization of Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of various derivatives and summarizes their potential applications in drug discovery, supported by quantitative biological data and mechanistic insights.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyridine core is a prevalent motif in pharmaceuticals, and the presence of a hydroxyl group at the 4-position, along with two ester functionalities, offers multiple points for chemical modification.[1] This allows for the generation of diverse chemical libraries with potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents. The ability of the core structure to chelate metal ions also opens avenues for the development of novel metallodrugs and diagnostic agents.[1][2]

Derivatization Strategies

The chemical versatility of this compound allows for several derivatization strategies to explore and optimize biological activity. Key modifications include:

  • O-Alkylation and O-Arylation: The hydroxyl group at the 4-position can be readily converted to ethers, enabling the introduction of various alkyl and aryl substituents to modulate lipophilicity, steric bulk, and target engagement.

  • Modification of Ester Groups: The dimethyl ester groups at the 2- and 6-positions can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, hydrazides, or other ester variants to explore different binding interactions.

  • Substitution at the 4-Position: The hydroxyl group can be replaced with other functional groups, such as amines, to introduce new pharmacophoric elements.

  • Metal Complexation: The unesterified 4-hydroxypyridine-2,6-dicarboxylic acid can act as a ligand to form coordination complexes with various metal ions, leading to compounds with unique biological properties.

dot

Derivatization_Strategies cluster_derivatives Derivatives parent This compound ethers 4-Alkoxy/Aryloxy Derivatives parent->ethers O-Alkylation/ O-Arylation amides Amide/Hydrazide Derivatives parent->amides Ester Hydrolysis & Amidation amines 4-Amino Derivatives parent->amines Hydroxyl Group Replacement complexes Metal Complexes parent->complexes Ester Hydrolysis & Metal Complexation

Caption: Derivatization strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy- and 4-Aryloxypyridine-2,6-dicarboxylate Derivatives (General Procedure)

This protocol describes the O-alkylation of the 4-hydroxyl group of this compound using an appropriate alkyl or aryl halide.

Materials:

  • This compound

  • Alkyl halide or Aryl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the corresponding alkyl or aryl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-alkoxy or 4-aryloxy derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid

This protocol outlines the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, a key precursor for amide synthesis and metal complexation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of NaOH (2.5 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxypyridine-2,6-dicarboxylic acid.

  • Characterize the product by ¹H NMR and ¹³C NMR.

Protocol 3: Synthesis of 4-Aminopyridine-2,6-dicarboxylate Derivatives

This protocol describes a potential pathway for the synthesis of 4-amino derivatives, which involves the conversion of the 4-hydroxy group to a leaving group followed by nucleophilic substitution with an amine.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O) or p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Desired amine (e.g., benzylamine, morpholine)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Activation of the hydroxyl group: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise. Stir the mixture at 0 °C for 1-2 hours.

  • Nucleophilic substitution: Add the desired amine (2.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Data

Derivatives of the 4-hydroxypyridine-2,6-dicarboxylate scaffold have shown promise in various therapeutic areas. The following tables summarize representative quantitative data for related pyridine derivatives, highlighting the potential of this chemical class.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
P1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3[3]
P2 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver Cancer)>10[3]
P3 Imidazo[4,5-b]pyridine derivativeMCF-7 (Breast Cancer)0.63[4]
P4 Pyridine-2-carboxamide derivativeCT26 (Colorectal Cancer)TGI = 94.3% (in vivo)[5]

TGI: Tumor Growth Inhibition

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
A1 Pyridine-2,6-dicarboxamideS. aureus75[6]
A2 Pyridine-2,6-dicarboxamideS. mutans75[6]
A3 Pyridine-2,6-dicarboxamideP. aeruginosa75[6]
A4 Metal complex of pyridine-2,6-dicarboxylic acidE. coli-[7]

MIC: Minimum Inhibitory Concentration

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for derivatives of this compound are still under investigation, related pyridine compounds have been shown to exert their biological effects through various mechanisms.

dot

Signaling_Pathways cluster_drug Pyridine Derivatives cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Therapeutic Outcomes drug Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate Derivatives kinase Kinase Signaling (e.g., EGFR, CDK9) drug->kinase apoptosis Apoptosis Induction (p53, JNK upregulation) drug->apoptosis microbial Microbial Enzyme Inhibition & Membrane Disruption drug->microbial chemokine Chemokine Receptor Antagonism (e.g., CXCR4) drug->chemokine anticancer Anticancer Activity kinase->anticancer apoptosis->anticancer antimicrobial Antimicrobial Activity microbial->antimicrobial chemokine->anticancer anti_inflammatory Anti-inflammatory Activity chemokine->anti_inflammatory

Caption: Potential signaling pathways and mechanisms of action.

  • Kinase Inhibition: Many pyridine-based molecules act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of imidazo[4,5-b]pyridine have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[4] Furthermore, some pyridine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]

  • Induction of Apoptosis: Certain anticancer pyridines have been demonstrated to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[3]

  • Antimicrobial Mechanisms: The antimicrobial activity of pyridine derivatives can stem from various mechanisms, including the inhibition of essential microbial enzymes or the disruption of bacterial cell membrane integrity. Metal complexes of pyridine-2,6-dicarboxylic acid have shown significant activity against a range of bacteria and fungi.[7]

  • Chemokine Receptor Antagonism: Some pyridine derivatives have been developed as antagonists for chemokine receptors like CXCR4. By blocking the interaction of CXCR4 with its ligand, these compounds can inhibit cancer cell migration and metastasis, as well as modulate inflammatory responses.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel drug candidates. The derivatization strategies outlined in these application notes provide a framework for generating diverse chemical libraries. The summarized biological data and potential mechanisms of action highlight the potential of these compounds in oncology, infectious diseases, and inflammatory conditions. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols: The Role of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a key scaffold in the synthesis of novel antiviral agents, particularly focusing on the development of HIV-1 integrase inhibitors. The pyridine-based structure is a critical pharmacophore in several FDA-approved antiretroviral drugs, making this starting material highly valuable for the discovery of new therapeutic agents.[1]

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved pharmaceuticals.[2] In the field of antiviral drug discovery, pyridine derivatives have demonstrated significant therapeutic potential, particularly as inhibitors of viral enzymes essential for replication.[1][2] this compound is an attractive starting material for the synthesis of a class of antiviral agents known as HIV-1 integrase strand transfer inhibitors (INSTIs).[1] This document outlines the synthetic routes, experimental protocols, and biological evaluation of antiviral compounds derived from this versatile chemical building block.

The core structure of this compound provides a strategic framework for the introduction of various functional groups to optimize antiviral potency, selectivity, and pharmacokinetic properties. The 4-hydroxy group and the two methyl ester functionalities at the 2 and 6 positions serve as key handles for chemical modification.

Rationale for Use in Antiviral Synthesis

The 4-hydroxypyridine-2,6-dicarboxylate scaffold is a bioisostere for the core of several potent HIV-1 integrase inhibitors.[1] The mechanism of action of these inhibitors involves the chelation of divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[3] This chelation prevents the catalytic activity of the enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, thereby halting the viral replication cycle.[3] The structural arrangement of the hydroxyl group and the carbonyl oxygens of the dicarboxylate in this compound provides an ideal geometry for this metal-chelating activity.

Synthetic Strategy and Experimental Protocols

The following sections detail a generalized synthetic approach for the development of a novel HIV-1 integrase inhibitor from this compound. This strategy is based on established synthetic routes for similar pyridine-based antiviral compounds.[1]

Diagram of Synthetic Workflow

Synthetic Workflow Synthetic Workflow for a Novel HIV-1 Integrase Inhibitor A This compound B N-Alkylation A->B R-X, Base C Amidation of C6-Ester B->C Amine 1, Heat D Amidation of C2-Ester C->D Amine 2, Coupling Agent E Final Compound (HIV-1 Integrase Inhibitor) D->E Deprotection (if necessary)

Caption: Generalized synthetic workflow for an HIV-1 integrase inhibitor.

Protocol 1: N-Alkylation of the Pyridine Ring

This initial step introduces a side chain that can interact with the viral enzyme or improve the pharmacokinetic properties of the final compound.

Materials:

  • This compound

  • Substituted benzyl bromide (or other suitable alkylating agent)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the substituted benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Protocol 2: Selective Amidation of the C6-Ester

This step introduces a key functional group for interaction with the integrase enzyme.

Materials:

  • N-alkylated intermediate from Protocol 1

  • Primary or secondary amine (e.g., 4-fluorobenzylamine)

  • Methanol

  • Sodium methoxide

Procedure:

  • Dissolve the N-alkylated intermediate (1.0 eq) in methanol.

  • Add the desired amine (1.5 eq) and a catalytic amount of sodium methoxide.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the mono-amide product.

Protocol 3: Amidation of the C2-Ester

This final amidation step completes the synthesis of the target antiviral agent.

Materials:

  • Mono-amide product from Protocol 2

  • A second desired amine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the mono-amide (1.0 eq) and the second amine (1.2 eq) in DCM, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized antiviral agents based on the this compound scaffold. The data is representative of what would be expected for this class of compounds.

Compound IDR Group (N-Alkylation)Amine 1 (C6-Amide)Amine 2 (C2-Amide)Overall Yield (%)HIV-1 Integrase IC₅₀ (nM)Antiviral EC₅₀ (nM)
AV-001 4-FluorobenzylMethylamine(S)-2-amino-3-methylbutane351530
AV-002 2,4-DifluorobenzylEthylamine(S)-2-amino-3-methylbutane321022
AV-003 4-ChlorobenzylMethylamine(R)-2-aminobutane382555
AV-004 BenzylMethylamine(S)-2-amino-3-methylbutane4050110

Mechanism of Action: HIV-1 Integrase Inhibition

The antiviral agents synthesized from this compound are designed to inhibit the strand transfer step of HIV-1 integration.

Signaling Pathway Diagram

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_virus HIV-1 cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Integrase Viral DNA->Integrase Integration Integration Integrase->Integration Provirus Provirus Integration->Provirus Viral Replication Viral Replication Provirus->Viral Replication Host DNA Host DNA Host DNA->Integration Antiviral Agent Antiviral Agent Antiviral Agent->Integrase Inhibition

Caption: Inhibition of HIV-1 integrase by the antiviral agent.

The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] The synthesized antiviral compounds bind to the active site of the integrase enzyme, chelating the essential magnesium ions.[3] This binding event prevents the strand transfer reaction, effectively blocking the integration of the viral DNA.[3] Consequently, the viral replication cycle is interrupted.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antiviral agents, particularly HIV-1 integrase inhibitors. The synthetic protocols provided herein offer a robust framework for the development of new drug candidates. The inherent metal-chelating properties of the pyridine-dicarboxylate scaffold are key to the mechanism of action of these compounds, which effectively inhibit viral replication by targeting the HIV-1 integrase enzyme. Further derivatization of this core structure holds significant promise for the discovery of next-generation antiviral therapeutics.

References

Application Notes and Protocols: Chelating Properties of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chelating properties of dimethyl 4-hydroxypyridine-2,6-dicarboxylate and detailed protocols for their characterization. This document is intended to guide researchers in evaluating the potential of this compound as a chelating agent for various metal ions in therapeutic and diagnostic applications.

Introduction

This compound is a heterocyclic compound with potential applications in drug development due to its chelating properties. The arrangement of the nitrogen atom and the carbonyl oxygens of the ester groups creates a potential binding site for metal ions. The 4-hydroxy group can also participate in coordination, influencing the stability and selectivity of the resulting metal complexes. Understanding the thermodynamics and kinetics of these interactions is crucial for the rational design of new drugs for conditions related to metal ion imbalance.

Quantitative Data: Metal Ion Chelation

Table 1: Stability Constants (log β₂) of 4-Hydroxypyridine-2,6-dicarboxylic Acid Complexes with Divalent Metal Ions.

Metal Ionlog β₂
Cu(II)22.1
Co(II)16.2
Ni(II)17.3

Note: These values are for the diacid and serve as an estimate. Experimental determination for the dimethyl ester is recommended.

Experimental Protocols

Detailed methodologies for characterizing the chelating properties of this compound are provided below.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or KNO₃)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or calibrated burette

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the inert salt solution.

    • Prepare stock solutions of the metal salts of known concentration in the inert salt solution.

    • Prepare a solution of the ligand and the metal ion in a specific molar ratio (e.g., 1:1, 1:2, 2:1) in the thermostated reaction vessel. Ensure the total volume and ionic strength are constant.

  • Titration:

    • Calibrate the pH electrode using standard buffers.

    • Titrate the solution containing the ligand and metal ion with the standardized strong base.

    • Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

    • Perform a separate titration of the free ligand under the same conditions to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Use a suitable software package (e.g., Hyperquad, SUPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental titration data to a theoretical model.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Ligand Stock Solution C Mix Ligand and Metal in Reaction Vessel A->C B Prepare Metal Stock Solution B->C E Titrate with Standard Base C->E D Calibrate pH Electrode D->E F Record pH vs. Volume Data E->F G Plot Titration Curves F->G H Software Analysis (e.g., Hyperquad) G->H I Determine Stability Constants (log β) H->I

Caption: Workflow for determining stability constants via potentiometric titration.

UV-Vis Spectrophotometry for Stoichiometry and Binding Constant Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex and to estimate the binding constant.

Materials:

  • This compound

  • Metal salt solution

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Job's Plot (Method of Continuous Variation) for Stoichiometry:

    • Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of the ligand (from 0 to 1).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

    • Plot the change in absorbance (ΔA) versus the mole fraction of the ligand. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method for Binding Constant:

    • Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of [Metal]/[Ligand].

    • The data can be fitted to a suitable binding isotherm (e.g., Benesi-Hildebrand) to calculate the binding constant.[1]

UV_Vis_Workflow cluster_jobs Job's Plot (Stoichiometry) cluster_mole Mole-Ratio Method (Binding Constant) J1 Prepare Solutions with Varying Mole Fractions J2 Measure Absorbance at λ_max J1->J2 J3 Plot ΔA vs. Mole Fraction J2->J3 J4 Determine Stoichiometry J3->J4 M1 Prepare Solutions with Varying Metal Concentration M2 Measure Absorbance at λ_max M1->M2 M3 Plot Absorbance vs. [Metal]/[Ligand] M2->M3 M4 Fit Data to Binding Isotherm to get K_a M3->M4

Caption: UV-Vis spectrophotometry workflow for chelation analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[2]

Materials:

  • This compound

  • Metal salt solution

  • Buffer solution

  • Isothermal titration calorimeter

  • Degassing system

Procedure:

  • Sample Preparation:

    • Prepare a solution of the ligand in the buffer and degas it.

    • Prepare a solution of the metal salt in the same buffer and degas it. The concentration of the metal solution should be 10-20 times higher than the ligand solution.

  • ITC Experiment:

    • Load the ligand solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of small, sequential injections of the metal solution into the ligand solution while monitoring the heat change.

    • As a control, perform a titration of the metal solution into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine K_a, ΔH, and n.

ITC_Workflow cluster_prep_itc Sample Preparation cluster_exp_itc ITC Experiment cluster_analysis_itc Data Analysis P1 Prepare & Degas Ligand Solution E1 Load Ligand into Sample Cell P1->E1 P2 Prepare & Degas Metal Solution E2 Load Metal into Syringe P2->E2 E3 Inject Metal into Ligand Solution E1->E3 E2->E3 E4 Measure Heat Changes E3->E4 A1 Integrate Heat Flow Peaks E4->A1 A2 Plot Heat Change vs. Molar Ratio A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine K_a, ΔH, n A3->A4

Caption: Workflow for thermodynamic profiling using Isothermal Titration Calorimetry.

Signaling Pathways and Biological Applications

Currently, there is limited information available in the scientific literature regarding specific signaling pathways that are directly modulated by this compound. However, as a chelator of metal ions, it has the potential to influence numerous biological processes where metal ions play a critical role as cofactors for enzymes or as signaling molecules themselves.

Potential areas of investigation for the biological activity of this compound include:

  • Modulation of Metalloenzymes: By chelating essential metal ions, this compound could inhibit the activity of metalloenzymes involved in disease progression.

  • Reduction of Oxidative Stress: By sequestering redox-active metal ions like copper and iron, it could mitigate the generation of reactive oxygen species.

  • Antimicrobial Activity: The chelation of essential metal ions can disrupt microbial growth and survival.[3][4]

  • Neurodegenerative Diseases: The dysregulation of metal ion homeostasis is implicated in several neurodegenerative disorders. Chelating agents are being explored as potential therapeutic strategies.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its metal complexes.

Conclusion

This compound presents an interesting scaffold for the development of novel metal-chelating agents. The provided protocols offer a robust framework for the detailed characterization of its binding properties with various metal ions. The quantitative data from such studies will be instrumental in guiding the design and development of new therapeutic and diagnostic agents based on this promising molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of DimDimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dimethyl 4-hydroxypyridine-2,6-dicarboxylate synthesis.

Experimental Protocols and Yield Data

A highly efficient two-step synthesis is recommended for producing this compound with a high overall yield. The first step involves the synthesis of the precursor, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), followed by its dimethyl esterification.

Step 1: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

This procedure achieves a high yield of the diacid precursor.[1]

ParameterValue
Starting Materials Dimethyl oxalate, Acetone, Sodium ethoxide in ethanol
Reaction Time 2 hours at 70°C, then overnight at room temperature
Key Steps 1. Reaction of dimethyl oxalate and acetone with sodium ethoxide. 2. Acidification with hydrochloric acid. 3. Reaction with ammonium hydroxide. 4. Final acidification, recrystallization, and drying.
Reported Yield 92.3%

Step 2: Dimethyl Esterification of 4-Hydroxypyridine-2,6-dicarboxylic Acid

This Fischer esterification protocol provides a good yield of the final product.[2]

ParameterValue
Starting Material 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)
Reagents Methanol, Sulfuric acid (catalytic amount)
Reaction Time 3 hours
Reaction Temperature Reflux
Work-up Cooling, solvent removal in vacuo, filtration, washing with water, and drying.
Reported Yield 82%

Overall Yield Summary

Synthesis StepStarting MaterialProductReported Yield
1Dimethyl oxalate and Acetone4-Hydroxypyridine-2,6-dicarboxylic acid92.3%[1]
24-Hydroxypyridine-2,6-dicarboxylic acidThis compound82%[2]
Overall Dimethyl oxalate and Acetone This compound ~75.7%

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Chelidamic Acid Synthesis cluster_step2 Step 2: Fischer Esterification A Dimethyl Oxalate + Acetone C Reaction at 70°C A->C B Sodium Ethoxide in Ethanol B->C D Acidification (HCl) & Ammonolysis (NH4OH) C->D E Chelidamic Acid (Yield: 92.3%) D->E F Chelidamic Acid E->F Proceed to Esterification H Reflux for 3h F->H G Methanol (excess) + Sulfuric Acid (cat.) G->H I Work-up & Purification H->I J Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate (Yield: 82%) I->J

Caption: High-yield, two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Yield of Dimethyl Ester incomplete_reaction Incomplete Reaction? start->incomplete_reaction monoester_formation Monoester Formation? start->monoester_formation purification_issues Purification Issues? start->purification_issues solution1 Increase reaction time. Increase catalyst amount. Ensure anhydrous conditions. incomplete_reaction->solution1 Yes solution2 Use a larger excess of methanol. Ensure efficient water removal. monoester_formation->solution2 Yes solution3 Recrystallize from a suitable solvent (e.g., methanol/water). Use column chromatography if necessary. purification_issues->solution3 Yes

Caption: Troubleshooting common issues in this compound synthesis.

Question: My yield of this compound is lower than expected. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a lower-than-expected yield in the Fischer esterification step. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction to completion, consider the following:

    • Reaction Time: While the reported protocol suggests 3 hours, your specific setup may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting diacid is fully consumed.

    • Catalyst Amount: An insufficient amount of sulfuric acid can lead to a slow or incomplete reaction. You can cautiously increase the catalyst loading, but be mindful that excessive acid can lead to side reactions.

    • Water Content: The presence of water in your methanol or on your glassware can inhibit the reaction. Ensure you are using anhydrous methanol and dry glassware.

  • Formation of Monoester: It's possible that the reaction is stalling after the formation of the monoester (methyl 4-hydroxy-6-(methoxycarbonyl)picolinate).

    • Excess Methanol: Using a large excess of methanol not only acts as the solvent but also pushes the equilibrium towards the formation of the diester.

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While the reported procedure does not explicitly mention it, for challenging esterifications, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Product Loss During Work-up and Purification:

    • Precipitation: Ensure the reaction mixture is sufficiently cooled to allow for complete precipitation of the product before filtration.

    • Washing: While washing with water is necessary to remove the acid catalyst and any remaining methanol, excessive washing can lead to product loss due to its slight solubility. Use cold water for washing.

    • Purification: If the product is not pure after filtration and washing, recrystallization is a common purification method. A mixture of methanol and water is a good starting point for solvent selection. For highly impure samples, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst for the esterification?

A1: Yes, other strong acids like p-toluenesulfonic acid (PTSA) can be used as a catalyst for Fischer esterification. In some cases, solid acid catalysts can also be employed to simplify the work-up procedure.

Q2: Is it possible to synthesize the dimethyl ester in a one-pot reaction from dimethyl oxalate and acetone?

A2: While a one-pot synthesis is theoretically appealing, it is generally not advisable for this specific transformation. The conditions for the initial condensation reaction to form the pyridine ring are basic, while the Fischer esterification requires acidic conditions. Attempting a one-pot synthesis would likely lead to a complex mixture of products and a significantly lower yield. The two-step approach with isolation of the intermediate chelidamic acid is more robust and provides a higher overall yield.

Q3: My final product is colored. What is the cause and how can I decolorize it?

A3: A colored product can be due to impurities from the starting materials or side reactions during the synthesis. If the coloration is minor, it can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal. However, be cautious with charcoal as it can also adsorb some of your product.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the methyl ester groups and the pyridine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and hydroxyl (O-H) stretches.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

Technical Support Center: Purification of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from chelidamic acid?

A1: The primary impurities are typically unreacted starting material, chelidamic acid, and the partially reacted intermediate, 4-hydroxy-6-methoxycarbonylpyridine-2-carboxylic acid (the mono-ester). Residual acidic catalyst, such as sulfuric acid, may also be present.

Q2: What is a simple, first-pass purification method for this compound?

A2: A common initial purification involves precipitating the crude product from the reaction mixture, followed by filtration and thorough washing with water. This process is often effective at removing the more water-soluble impurities like chelidamic acid and residual acid catalyst.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for the pure compound is in the range of 166-170 °C.[1][2] A broad melting range or a melting point significantly below this range indicates the presence of impurities.

Q4: How can I monitor the purity of my sample during purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique. A suitable mobile phase to start with is a mixture of ethyl acetate and hexanes. The less polar diester product will have a higher R\f value than the more polar mono-ester and the highly polar chelidamic acid, which may remain at the baseline.

Purification & Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: The product "oils out" during recrystallization.

Description: Upon cooling the recrystallization solution, the product separates as an oil or a sticky gum instead of forming solid crystals. This is a common issue when the melting point of the solid is lower than the temperature of the solution as it becomes saturated, or when high levels of impurities are present.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Slow cooling provides more time for proper crystal lattice formation. Do not move the flask directly to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above steps fail, the solvent system may be inappropriate. If using a single solvent like ethanol, try a mixed solvent system. A good starting point is to dissolve the compound in a minimum of hot methanol or ethanol (solvents in which it is soluble) and then slowly add a "poor" solvent like water or hexanes dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Issue 2: The product is still impure after recrystallization (e.g., broad melting point).

Description: After a single recrystallization, the melting point is still broad or low, and TLC analysis shows the presence of impurities, likely the mono-ester.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the crude product was highly impure.

  • Optimize Recrystallization Solvent: The chosen solvent may not be optimal for separating the diester from the mono-ester. Experiment with different solvent systems. A mixture of methanol and dichloromethane or ethanol and ethyl acetate could provide the necessary difference in solubility.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step. Due to the polar nature of the pyridine ring, peak tailing can be an issue on silica gel.

    • Stationary Phase: Silica gel is a common choice.

    • Eluent System: Start with a solvent system determined by TLC analysis, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing the polarity). To mitigate peak tailing, a small amount of a modifier can be added to the eluent, such as 0.5-1% acetic acid (to protonate the pyridine nitrogen and reduce interaction with silica) or 0.5-1% triethylamine (to compete with the pyridine for binding to acidic silanol groups).

Issue 3: Low recovery of the product after purification.

Description: The final mass of the purified product is significantly lower than expected.

Troubleshooting Steps:

  • Check the Filtrate: After filtering your crystals, evaporate the solvent from the mother liquor and analyze the residue by TLC. If a significant amount of product is present, you can attempt a second crystallization from this residue.

  • Avoid Using Too Much Solvent: During recrystallization, using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Ensure Complete Precipitation: Cool the recrystallization mixture in an ice bath for at least 30 minutes before filtration to maximize crystal formation.

  • Minimize Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to boiling on a hot plate while stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elute: Begin eluting the column with a low-polarity mobile phase (e.g., 80:20 hexanes:ethyl acetate).

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexanes:ethyl acetate or by adding methanol to ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

ParameterValueSource
Molecular Formula C₉H₉NO₅--INVALID-LINK--
Molecular Weight 211.17 g/mol --INVALID-LINK--
Physical Form Solid[1][2]
Melting Point 166-170 °C[1][2]
Purity (Commercial) ≥95%[1][2]

Visualizations

Purification_Workflow start Crude Product (Diester, Mono-ester, Chelidamic Acid) recryst Recrystallization (e.g., from Ethanol) start->recryst Dissolve in hot solvent, cool slowly check_purity1 Check Purity (TLC, Melting Point) recryst->check_purity1 pure_product Pure Product check_purity1->pure_product Pure column Column Chromatography (Silica Gel) check_purity1->column Impure check_purity2 Check Purity (TLC) column->check_purity2 check_purity2->pure_product Pure Fractions check_purity2->column Impure Fractions (re-column) Troubleshooting_Oiling_Out start Product 'Oils Out' During Crystallization step1 1. Re-heat solution start->step1 step2 2. Add more hot solvent step1->step2 step3 3. Cool VERY slowly (Insulate flask) step2->step3 check Crystals form? step3->check success Success: Collect Crystals check->success Yes fail Still an oil check->fail No step4 Try scratching flask or add seed crystal fail->step4 step5 Change solvent system (e.g., use mixed solvents) step4->step5

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can degrade over time. It is recommended to use freshly recrystallized NBS for best results.[1] Other brominating agents should be checked for purity and handled under anhydrous conditions where necessary.
Insufficient Reaction Temperature The bromination of electron-deficient pyridine rings can be sluggish and may require elevated temperatures to proceed at a reasonable rate.[2] Consider increasing the reaction temperature in increments while monitoring for product formation and potential side reactions.
Inappropriate Solvent The choice of solvent can significantly impact the reaction's success. For NBS brominations, polar aprotic solvents like DMF or acetonitrile are often effective for aromatic compounds.[3] For reactions involving phosphorus reagents, an inert, high-boiling solvent like toluene may be more suitable.[2]
Presence of Water Some brominating agents, such as phosphorus pentabromide (PBr₅), are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the reagent.
Substrate Protonation In strongly acidic conditions, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic substitution.[4] If using a strong acid catalyst, consider if this is hindering the reaction.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Suggested Solution
Over-bromination (Di- or Tri-bromination) The 4-hydroxy group is activating, which can lead to multiple brominations on the pyridine ring. To achieve selective monobromination, it is crucial to control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point. The amino group, a powerful activating group, often leads to polysubstitution in aromatic amines, a principle that can be extended to the activating hydroxy group in this context.[4]
Side Reactions Depending on the reagents and conditions, side reactions such as decomposition of the starting material or reactions with the ester groups can occur. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of side products. Adjusting the temperature or reaction time may help to minimize these.
Incorrect Regiochemistry While bromination is expected at the 3- and 5-positions due to the directing effect of the 4-hydroxy group, other isomers may form under certain conditions. Purification by column chromatography is often necessary to isolate the desired isomer.

Problem 3: Difficult Product Purification

| Possible Cause | Suggested Solution | | Co-elution of Product and Starting Material | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for elution to improve separation. A gradient elution from a non-polar to a more polar solvent system can be effective. | | Presence of Hard-to-Remove Impurities | Acidic or basic impurities can sometimes be removed with a simple aqueous wash of the organic extract before chromatography. For example, washing with a saturated sodium bicarbonate solution can remove acidic byproducts. | | Product is an Oil or Difficult to Crystallize | If recrystallization is attempted and fails, column chromatography is the recommended alternative. If an oil is obtained after chromatography, co-evaporation with a solvent in which the product is insoluble (like hexanes) may induce solidification. |

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of this compound?

A1: The 4-hydroxy group is an ortho-, para-directing group. In the case of the pyridine ring, this corresponds to the positions adjacent to the hydroxyl group. Therefore, the expected major product of monobromination is dimethyl 3-bromo-4-hydroxypyridine-2,6-dicarboxylate. Dibromination would be expected to occur at the 3- and 5-positions.

Q2: Which brominating agent is most suitable for this reaction?

A2: The choice of brominating agent depends on the desired reactivity and reaction conditions.

  • Tetrabutylammonium bromide / P₂O₅ in Toluene: This has been reported to give a good yield (73%) for the conversion of the 4-hydroxy group to a 4-bromo group.[2]

  • Phosphorus pentabromide (PBr₅) or PBr₃/Br₂: These are strong brominating agents often used to convert hydroxyl groups to bromides, particularly in heterocyclic systems.[5][6]

  • N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle solid brominating agent. It is often used for the bromination of activated aromatic rings.[1] The use of NBS can sometimes offer better selectivity and avoid the harsh conditions associated with other reagents.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are some common side products to look out for?

A4: Potential side products include:

  • Dibrominated product: Dimethyl 3,5-dibromo-4-hydroxypyridine-2,6-dicarboxylate. This is more likely if an excess of the brominating agent is used.

  • Unreacted starting material: Incomplete conversion will result in the presence of this compound.

  • Hydrolysis of the ester groups: If the reaction is performed in the presence of water or under harsh acidic/basic conditions, one or both of the methyl ester groups could be hydrolyzed to the corresponding carboxylic acids.

  • Decomposition products: At high temperatures, the starting material or product may decompose, leading to a complex mixture.

Q5: What are the recommended storage conditions for the brominated product?

A5: Organobromine compounds can be light-sensitive. It is advisable to store the purified product in a sealed container, protected from light, and in a cool, dry place.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination

Brominating AgentSolventTemperatureTimeYield (%)Reference
Tetrabutylammonium bromide / P₂O₅Toluene110 °C6 h73[2]
PBr₃ / Br₂Petroleum Benzene90 °C4 hNot Reported*[6]
N-Bromosuccinimide (NBS)Acetonitrile/DMFRoom Temp. - RefluxVariableSubstrate DependentGeneral Knowledge

Note: The yield for the PBr₃/Br₂ method was for the bromination of the parent chelidamic acid, followed by esterification. The direct yield on the dimethyl ester is not specified.

Experimental Protocols

Protocol 1: Bromination using Tetrabutylammonium Bromide and Phosphorus Pentoxide [2]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and phosphorus pentoxide (P₂O₅) (16 g, 113 mmol) in toluene (100 mL).

  • Reaction Setup: Slowly add this compound (5 g, 20 mmol) to the stirred solution.

  • Reaction Execution: Heat the mixture and stir for 6 hours at 110 °C.

  • Work-up:

    • Allow the reaction mixture to partially cool and then remove the toluene under reduced pressure using a rotary evaporator.

    • To the resulting yellow oil, add distilled water (60 mL).

    • Extract the product with dichloromethane (2 x 50 mL).

    • Wash the combined organic phases with water (3 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and evaporate the dichloromethane to obtain the crude product.

    • Recrystallize the crude product from methanol to yield dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.

Protocol 2: Bromination of the Parent Acid followed by Esterification (Adapted from a similar procedure) [6]

This protocol involves the bromination of chelidamic acid followed by esterification to obtain the desired product.

Part A: Bromination of Chelidamic Acid

  • Reagent Preparation: In a suitable flask, add bromine (10.6 mL, 206.4 mmol) to petroleum benzene (60 mL) with vigorous stirring. To this solution, add phosphorus tribromide (PBr₃) (19.4 mL, 206.4 mmol). Stir the mixture at room temperature for one hour.

  • Reaction Setup: Evaporate the excess petroleum benzene under reduced pressure to obtain phosphorus pentabromide (PBr₅). To this, add chelidamic acid (12.6 g, 68.8 mmol).

  • Reaction Execution: Heat the solid mixture to 90 °C for 4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly add ethanol.

    • The crude diethyl 4-bromopyridine-2,6-dicarboxylate will precipitate. (Note: This procedure uses ethanol for esterification. For the dimethyl ester, methanol would be used).

Part B: Esterification (General Procedure)

  • Reaction Setup: Suspend the crude 4-bromopyridine-2,6-dicarboxylic acid in methanol.

  • Reaction Execution: Add a catalytic amount of sulfuric acid and heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway start This compound product Dimethyl 3-bromo-4-hydroxypyridine-2,6-dicarboxylate start->product Bromination reagents Brominating Agent (e.g., NBS, PBr5, etc.) reagents->product Experimental_Workflow prep 1. Reagent & Glassware Preparation (Anhydrous conditions if needed) setup 2. Reaction Setup (Dissolve starting material, cool if necessary) prep->setup addition 3. Add Brominating Agent (Control stoichiometry) setup->addition reaction 4. Reaction Monitoring (TLC or LC-MS) addition->reaction workup 5. Aqueous Work-up (Quenching, extraction, washing) reaction->workup purification 6. Purification (Column chromatography or recrystallization) workup->purification analysis 7. Product Characterization (NMR, MS) purification->analysis Troubleshooting_Tree decision decision solution solution start Low Yield? check_sm Starting material consumed? start->check_sm check_reagents Check reagent activity/purity check_sm->check_reagents No check_side_products Side products observed? check_sm->check_side_products Yes optimize_temp Increase reaction temperature check_reagents->optimize_temp adjust_stoich Adjust stoichiometry check_side_products->adjust_stoich Yes change_solvent Change solvent check_side_products->change_solvent No

References

Troubleshooting low yield in metal complex formation with pyridine-dicarboxylate ligands.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of metal complexes with pyridine-dicarboxylate ligands, specifically focusing on resolving issues of low yield.

Troubleshooting Guide: Step-by-Step Solutions for Low Yield

This guide addresses specific problems that can lead to poor outcomes in your metal complex synthesis. Follow the logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagents_sub • Purity of Ligand/Metal Salt? • Anhydrous Solvents? • Correct Molar Ratio? check_reagents->reagents_sub check_solubility 3. Assess Product Solubility & Precipitation check_conditions->check_solubility Conditions OK conditions_sub • Is pH optimal for deprotonation? • Temperature too high/low? • Sufficient reaction time? check_conditions->conditions_sub check_side_reactions 4. Investigate Potential Side Reactions check_solubility->check_side_reactions Solubility OK solubility_sub • Is the complex soluble in the solvent? • Is precipitation incomplete? check_solubility->solubility_sub purification 5. Optimize Purification Strategy check_side_reactions->purification No obvious side reactions side_reactions_sub • Formation of unintended polymer? • Ligand degradation? • Hydrolysis of metal salt? check_side_reactions->side_reactions_sub success Yield Improved purification->success Purification Optimized purification_sub • Product lost during workup? • Inefficient recrystallization? purification->purification_sub

Caption: A logical workflow for troubleshooting low yield in metal complex formation.

Q1: My reaction yield is consistently low. Where should I start?

A1: Start by verifying the fundamentals of your reaction setup:

  • Reagent Purity: Impurities in the pyridine-dicarboxylic acid ligand or the metal salt can inhibit complex formation. Ensure the purity of your starting materials. For ligands, consider purification by recrystallization or acid/base extraction.[1] For commercial metal salts, ensure they have not excessively hydrated.

  • Solvent Quality: The presence of water in anhydrous reactions can lead to the hydrolysis of metal precursors or affect the coordination environment. Use freshly dried, degassed solvents.[2]

  • Stoichiometry: The initial metal-to-ligand ratio may not be optimal for your specific system.[2] Formation of 1:1, 1:2, or 2:1 metal-ligand species is common.[3] Experiment with different ratios to determine the one that maximizes yield.[2]

Q2: I've confirmed my reagents are pure and the stoichiometry is correct, but the yield is still poor. What's next?

A2: The next step is to critically evaluate your reaction conditions. The formation and stability of pyridine-dicarboxylate complexes are highly sensitive to the reaction environment.

  • pH Control: The pH of the solution is one of the most critical factors. The carboxylate groups of the ligand must be deprotonated to coordinate effectively with the metal ion.[4][5]

    • If the pH is too low, the carboxyl groups remain protonated, preventing coordination.

    • If the pH is too high, metal hydroxide species may precipitate, removing the metal ion from the reaction.

    • Solution: Add a weak base (e.g., triethylamine, pyridine, or NaOH solution) dropwise to facilitate deprotonation.[2] Monitor the pH to find the optimal range for your specific metal-ligand system. The pKa values for pyridine-2,6-dicarboxylic acid are approximately 2.2 and 4.6, indicating that in neutral to alkaline solutions, the ligand exists as the dianion required for chelation.[5]

  • Temperature and Reaction Time: Some complexation reactions are slow and require thermal energy to proceed to completion.

    • Solution: Try increasing the reaction temperature or extending the reaction time.[2] Monitor the reaction progress using a suitable technique (e.g., TLC, NMR) to determine the point of maximum conversion. Be aware that excessive heat can sometimes lead to decomposition or the formation of undesired side products.[6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction.[7] A solvent might compete with the ligand for coordination sites on the metal ion, or the desired complex may be highly soluble in the chosen solvent, making isolation difficult.

    • Solution: Experiment with a range of solvents with different properties (e.g., ethanol, methanol, DMF, acetonitrile).[7] If the complex is too soluble, performing the reaction in a solvent system where it is less soluble can promote precipitation and increase the isolated yield.[2]

Q3: I see a lot of precipitate, but it's not my desired product, or nothing precipitates at all. What could be the problem?

A3: This points to issues with either side reactions or product solubility.

  • Unwanted Precipitation: If you observe an immediate, amorphous precipitate upon mixing reagents, it could be an insoluble metal hydroxide (if pH is too high) or an undesired coordination polymer. Pyridine-dicarboxylate ligands are well-known for forming extended polymeric networks.[8][9]

    • Solution: Modify reaction conditions to favor the desired discrete complex. This can involve using a coordinating solvent to block bridging sites, changing the metal-to-ligand ratio, or adding a "template" molecule to guide the formation of a specific structure.[10]

  • No Precipitation: If the complex is highly soluble in the reaction solvent, the yield of isolated product will be low.[2]

    • Solution: Induce precipitation.

      • Cooling: Lower the temperature of the reaction mixture to decrease solubility.[2]

      • Anti-Solvent Addition: Slowly add a less polar co-solvent (e.g., diethyl ether, hexanes) to a polar reaction mixture to force the complex out of solution.[2]

      • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature, which can also yield high-quality crystals for analysis.[2]

Frequently Asked Questions (FAQs)

Q: How does pH affect the pyridine-dicarboxylate ligand and complex formation?

A: The pH determines the protonation state of the carboxylic acid groups. For effective chelation, these groups need to be deprotonated to act as carboxylate anions (COO⁻), which coordinate to the positively charged metal center. The pyridine nitrogen also acts as a coordination site.

pH_Effect Protonated Low pH (H₂L) Carboxylic Acids Poor Ligand Metal Metal Ion (M²⁺) Protonated->Metal No Reaction Deprotonated Optimal pH (L²⁻) Dianionic Ligand Strong Chelation Deprotonated->Metal Coordination Complex Desired Complex [ML] Deprotonated->Complex Hydroxide High pH (M(OH)n) Metal Hydroxide Precipitation Metal->Hydroxide Side Reaction Metal->Complex

Caption: The influence of pH on ligand protonation state and metal complex formation.

Q: What are the common coordination modes for pyridine-dicarboxylate ligands, and how do they affect my synthesis?

A: Pyridine-dicarboxylate ligands are versatile and can adopt several coordination modes, which influences the final structure (and potentially the ease of isolation). Common modes include acting as a tridentate chelating agent to a single metal center or acting as a bridging ligand to link multiple metal centers, forming dimers, chains, or complex 3D coordination polymers.[9][11][12] The formation of an insoluble coordination polymer when you are targeting a discrete, soluble complex is a common cause of perceived "low yield" for the intended product.

Q: Are there any general starting conditions for a successful synthesis?

A: While every system is different, a good starting point is to use a 1:2 metal-to-ligand molar ratio and a protic solvent like ethanol or methanol.[13] Dissolve the ligand first, add a base like triethylamine to deprotonate it, and then slowly add a solution of the metal salt. Stir at room temperature for several hours before considering heating.

Data Presentation

Table 1: Stability Constants of Metal Complexes with Pyridine-2,5-dicarboxylic Acid

This table provides context on the relative stability of different metal complexes, which can influence reaction success. Higher stability constants (log β) indicate a more favorable complex formation.

Metal IonComplex Stoichiometry (M:L)Stability Constant (log β)MethodReference
Zn(II)1:212.0Polarography[3]
Cd(II)1:14.5Polarography[3]
Fe(II)1:15.9Potentiometry[3]
Fe(II)1:29.3Potentiometry[3]
Fe(III)1:17.8Potentiometry[3]
Fe(III)1:213.2Potentiometry[3]

Data is for pyridine-2,5-dicarboxylic acid in aqueous solution.

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II)-Pyridine-2,6-Dicarboxylate Complex

This protocol provides a general methodology that can be adapted for various first-row transition metals.

Protocol_Workflow start Start dissolve_ligand 1. Dissolve Ligand (e.g., 0.2 mmol in 10 mL EtOH) start->dissolve_ligand add_base 2. Add Base (e.g., 0.4 mmol Triethylamine) Stir 15 min dissolve_ligand->add_base add_metal 3. Add Metal Salt Solution (e.g., 0.1 mmol in 5 mL EtOH) Add dropwise add_base->add_metal react 4. React Stir at RT for 4-24h (Optional: Heat to 60°C) add_metal->react isolate 5. Isolate Product Collect precipitate by filtration react->isolate wash_dry 6. Wash and Dry Wash with cold EtOH, then Ether Dry under vacuum isolate->wash_dry end End wash_dry->end

Caption: A standard experimental workflow for complex synthesis.

Methodology:

  • Ligand Solution: In a round-bottom flask, dissolve pyridine-2,6-dicarboxylic acid (e.g., 2.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol).

  • Deprotonation: To the stirring ligand solution, add a stoichiometric amount of a weak base (e.g., 4.0 mmol of triethylamine) to facilitate deprotonation. Stir for 15-30 minutes at room temperature.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt (e.g., 1.0 mmol of NiCl₂·6H₂O) in a minimum amount of the same solvent.[14] Add the metal salt solution dropwise to the stirring ligand solution.

  • Reaction: Stir the mixture at room temperature for 4 to 24 hours. The formation of a precipitate may be observed. If no reaction occurs, gently heat the mixture (e.g., to 60°C) and monitor for product formation.[15]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold solvent to remove unreacted starting materials, followed by a wash with a volatile solvent like diethyl ether to aid in drying.

  • Drying: Dry the final product under vacuum to remove all residual solvent.

Protocol 2: Purification by Recrystallization

If the crude product is impure, recrystallization is a primary method for purification.

  • Solvent Selection: Identify a solvent or solvent mixture in which the complex is soluble at elevated temperatures but poorly soluble at room or lower temperatures.[16]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize the recovery of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration and dry under vacuum.[16]

References

Challenges in the scale-up synthesis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Troubleshooting Guide

Low Yield

Low yields are a common challenge during the scale-up of organic syntheses. The following sections address potential causes and solutions for low yields at different stages of the synthesis of this compound.

Problem: Low yield in the synthesis of the precursor, Chelidamic Acid.

The synthesis of chelidamic acid, a key precursor, typically involves the reaction of diethyl oxalate and acetone. Low yields in this step can significantly impact the overall yield of the final product.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). Incomplete reactions could be due to insufficient reaction time or suboptimal temperature. Consider extending the reaction time or carefully increasing the temperature. However, be cautious as higher temperatures might lead to side product formation.

  • Possible Cause 2: Side Reactions.

    • Solution: The reaction conditions for pyridine synthesis can sometimes lead to the formation of byproducts. Carefully control the stoichiometry of the reactants and the reaction temperature. The order of reagent addition can also be critical in minimizing side reactions.[1]

  • Possible Cause 3: Purity of Starting Materials.

    • Solution: Impurities in the starting materials, such as diethyl oxalate and acetone, can interfere with the reaction. Ensure high purity of all reagents before use. If necessary, purify the starting materials.

Problem: Low yield during the esterification of Chelidamic Acid.

The final step of the synthesis is the esterification of chelidamic acid to form this compound.

  • Possible Cause 1: Incomplete Esterification.

    • Solution: Esterification is an equilibrium reaction. To drive the reaction towards the product side, use a large excess of methanol. Removing water as it is formed, for instance by using a Dean-Stark trap, can also significantly improve the yield.

  • Possible Cause 2: Inefficient Catalyst.

    • Solution: An acid catalyst is typically used for this esterification. Ensure the catalyst is active and used in the appropriate amount. For challenging esterifications, stronger acid catalysts or longer reaction times might be necessary.

  • Possible Cause 3: Product Decomposition.

    • Solution: Prolonged exposure to high temperatures or strong acidic conditions can lead to the decomposition of the product. Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal product degradation.

Impurity Issues

The presence of impurities can complicate the purification process and affect the quality of the final product.

Problem: Difficulty in purifying the final product.

Purification of pyridine derivatives can be challenging due to their basicity and the potential for similar polarities between the product and byproducts.[2]

  • Possible Cause 1: Tailing on Silica Gel Chromatography.

    • Solution: The basic nature of the pyridine ring can cause tailing on silica gel columns. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[2]

  • Possible Cause 2: Co-eluting Impurities.

    • Solution: If impurities have similar polarity to the product, separation by column chromatography can be difficult. In such cases, recrystallization from a suitable solvent system can be a highly effective purification method.[2]

  • Possible Cause 3: Residual Catalyst or Reagents.

    • Solution: Ensure a thorough work-up procedure to remove any residual acid catalyst or unreacted starting materials. This typically involves neutralization, extraction, and washing steps.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common precursor for the synthesis is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).[3][4] Chelidamic acid itself is often synthesized from chelidonic acid, which can be prepared from diethyl oxalate and acetone.[3]

Q2: What are the key steps in the synthesis of this compound?

A2: The synthesis generally involves two main stages:

  • Synthesis of Chelidamic Acid: This is typically achieved through the reaction of chelidonic acid with ammonia.[3]

  • Esterification: Chelidamic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Q3: What are some of the critical parameters to control during the scale-up of this synthesis?

A3: Key parameters to control during scale-up include:

  • Temperature: Both the synthesis of the precursor and the final esterification are sensitive to temperature. Proper temperature control is crucial to avoid side reactions and product decomposition.

  • Rate of Addition: In multi-reagent reactions, the rate of addition of reactants can influence the product distribution and yield.

  • Mixing: Efficient mixing is essential in large-scale reactions to ensure homogeneity and consistent reaction conditions throughout the reactor.

  • Purity of Reagents: The purity of starting materials is critical for achieving high yields and minimizing the formation of impurities.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of organic reactions. It allows you to track the consumption of starting materials and the formation of the product over time.

Q5: What are some recommended purification techniques for the final product?

A5: Common purification techniques for this compound include:

  • Recrystallization: This is often a very effective method for obtaining a high-purity solid product.

  • Column Chromatography: Silica gel column chromatography can be used for purification, but as mentioned in the troubleshooting guide, tailing can be an issue that may require the use of a modified eluent.[2]

Quantitative Data

ParameterCondition 1Yield/Purity (Illustrative)Condition 2Yield/Purity (Illustrative)Rationale
Esterification Temperature Low (e.g., Room Temp)Low YieldHigh (e.g., Reflux)Higher YieldHigher temperature increases the reaction rate, but may also lead to side reactions if too high.
Molar Ratio of Methanol StoichiometricModerate YieldLarge ExcessHigh YieldUsing a large excess of methanol drives the equilibrium towards the product side.
Catalyst Loading LowLow YieldHighHigh YieldA higher catalyst concentration increases the reaction rate, but can also lead to degradation if not optimized.
Reaction Time ShortIncomplete ReactionOptimalHigh YieldSufficient time is needed for the reaction to go to completion.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. Note: This is an illustrative protocol and should be optimized for specific laboratory conditions and scale.

Step 1: Synthesis of Chelidamic Acid from Chelidonic Acid

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve chelidonic acid in a concentrated aqueous solution of ammonia.

  • Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1. This will cause the chelidamic acid to precipitate.

  • Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.

Step 2: Esterification of Chelidamic Acid

  • Suspend the dried chelidamic acid in a large excess of methanol in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Chelidamic Acid Synthesis cluster_1 Step 2: Esterification cluster_2 Work-up & Purification Chelidonic_Acid Chelidonic Acid Reaction_1 Reaction Chelidonic_Acid->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 Chelidamic_Acid_Product Chelidamic Acid Reaction_1->Chelidamic_Acid_Product Reaction_2 Reaction Chelidamic_Acid_Product->Reaction_2 Methanol Methanol Methanol->Reaction_2 Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_2 Workup Work-up Reaction_2->Workup Final_Product This compound Purification Purification Workup->Purification Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Pure Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Check_Stoichiometry Verify Stoichiometry of Reagents Optimize_Conditions->Check_Stoichiometry Optimal Adjust_Temp_Time Adjust Temperature/Time and Monitor by TLC Optimize_Conditions->Adjust_Temp_Time Suboptimal Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Success Yield Improved Check_Stoichiometry->Success Correct Purify_Reagents->Optimize_Conditions Adjust_Temp_Time->Check_Stoichiometry Adjust_Stoichiometry->Success

Caption: Logical workflow for troubleshooting low yields in the synthesis.

References

Stability of dimethyl 4-hydroxypyridine-2,6-dicarboxylate under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The information provided is intended to assist with challenges related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily affected by pH, temperature, and exposure to light. As an ester, it is susceptible to hydrolysis, particularly under alkaline and to a lesser extent, acidic conditions. Elevated temperatures can accelerate this degradation.

Q2: What is the expected degradation product of this compound under hydrolytic conditions?

A2: Under aqueous conditions, especially at non-neutral pH, the primary degradation product is 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) and methanol, resulting from the hydrolysis of the two methyl ester groups.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q4: How should solid this compound be stored?

A4: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, dark place at room temperature.[2]

Q5: Are there any known incompatibilities for this compound?

A5: this compound may be incompatible with strong oxidizing agents and strong acids or bases, which can catalyze its hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency or unexpected experimental results over time. Degradation of the compound in solution due to hydrolysis.- Prepare fresh solutions before use.- Use a buffered solvent system within the pH 4-7 range.- Store stock solutions at low temperatures (e.g., -20°C) and protect from light.- Perform a quick purity check (e.g., by HPLC) of the solution if it has been stored for an extended period.
Appearance of a new peak in analytical chromatograms (e.g., HPLC, LC-MS). Formation of the hydrolysis product, 4-hydroxypyridine-2,6-dicarboxylic acid.- Confirm the identity of the new peak by comparing its retention time and/or mass spectrum with a standard of 4-hydroxypyridine-2,6-dicarboxylic acid.- If hydrolysis is confirmed, adjust the pH of your experimental solution to be within the 4-7 range.
Precipitation in aqueous solution. The free acid (chelidamic acid) has different solubility properties than the dimethyl ester. Hydrolysis can lead to the formation of the less soluble acid, causing it to precipitate.- Adjust the pH of the solution. The solubility of both the ester and the parent acid are pH-dependent.- Consider using a co-solvent if appropriate for your experiment.

Data Presentation: Qualitative Stability Summary

The following table provides a qualitative summary of the expected stability of this compound under different pH conditions, inferred from general principles of ester hydrolysis and data on the parent compound, chelidamic acid.

pH Range Condition Expected Stability Primary Degradation Pathway
< 4AcidicModerate to LowAcid-catalyzed hydrolysis of the ester groups.
4 - 7Near-NeutralHighMinimal hydrolysis expected.
> 7AlkalineLowBase-catalyzed hydrolysis (saponification) of the ester groups.

Experimental Protocols

Protocol for a pH Stability Study of this compound

This protocol outlines a general method to determine the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
  • Acetonitrile (or other suitable organic solvent, HPLC grade)
  • Water (HPLC grade)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • pH meter

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
  • Sample Preparation: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of acetonitrile from the stock solution is minimal to not significantly alter the buffer's properties.
  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC system to determine the initial concentration of the compound.
  • Incubation: Store the remaining samples at a constant temperature (e.g., room temperature or 37°C). Protect the samples from light.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.
  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time for each pH. This will allow for the determination of the degradation rate at each pH.

Visualizations

Hydrolysis_Pathway Compound This compound Acid 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid) Compound->Acid H₂O, H⁺ or OH⁻ Methanol Methanol (2 eq.) Compound->Methanol H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution Samples Prepare Samples at Different pH Stock->Samples T0 T=0 HPLC Analysis Samples->T0 Incubate Incubate Samples T0->Incubate Timepoints Time-Point HPLC Analysis Incubate->Timepoints Quantify Quantify Peak Areas Timepoints->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Workflow for a pH stability study.

References

Technical Support Center: Crystallization of Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the single crystal growth of dimethyl 4-hydroxypyridine-2,6-dicarboxylate (dmhpdc) complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of dmhpdc complexes in a question-and-answer format.

Q1: My reaction yields an amorphous precipitate or oil instead of crystals. What should I do?

A1: This is a common issue indicating that the nucleation rate is too high, or the solubility of the complex is too low in the chosen solvent system.

  • Reduce Supersaturation:

    • Decrease Concentration: Try using more dilute solutions of your metal salt and ligand.

    • Slow Down Reagent Addition: If performing a direct synthesis, add the solutions dropwise with vigorous stirring.

    • Use a Layering Technique: Dissolve the metal salt and the ligand in separate solvents with different densities. Carefully layer the less dense solution on top of the denser one. This creates a slow diffusion gradient, promoting slow crystal growth at the interface.[1] A buffer layer of mixed solvents can further slow down this process.[1]

  • Modify the Solvent System:

    • Increase Solubility: Add a co-solvent in which your complex is more soluble. Common solvent systems for similar pyridine-dicarboxylate complexes include water, methanol, ethanol, and dimethylformamide (DMF).

    • Screen Different Solvents: Experiment with a range of solvents and solvent mixtures to find the optimal conditions for your specific complex.

  • Control Temperature:

    • Increase Temperature: For some systems, increasing the reaction temperature can increase the solubility and lead to better crystal formation upon slow cooling.

    • Decrease Temperature: For other systems, a lower, constant temperature may be necessary to control the nucleation rate.

Q2: I am getting very small or needle-like crystals that are not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?

A2: The formation of small or needle-like crystals suggests that the crystal growth rate is too fast or that there are too many nucleation sites.

  • Optimize the Crystallization Method:

    • Slow Evaporation: If you are using this method, slow down the evaporation rate by covering the vessel with a lid that has only a few small pinholes. Moving the setup to a location with minimal air currents can also help.

    • Vapor Diffusion: This method provides excellent control over the rate of solvent exchange. Place your solution of the complex in a small, open vial inside a larger, sealed container with a precipitant (a solvent in which the complex is less soluble). The slow diffusion of the precipitant vapor into the complex solution can promote the growth of larger crystals.

    • Temperature Gradient: Slowly cool the saturated solution from a higher temperature to a lower temperature over several days.

  • Reduce the Number of Nucleation Sites:

    • Filter Solutions: Ensure that all your solutions are free of dust and other particulate matter by filtering them through a syringe filter before setting up the crystallization.

    • Use Clean Glassware: Thoroughly clean all glassware to remove any potential nucleation sites.

Q3: My crystals are twinned or intergrown. What can I do to prevent this?

A3: Twinning and intergrowth are common problems in crystallography that can make structure determination difficult.[2]

  • Modify Growth Conditions:

    • Slower Growth Rate: Employ the strategies mentioned in Q2 to slow down the crystal growth, as rapid growth can often lead to these defects.

    • Use a Modulator: The addition of a small amount of a "modulating" ligand during the synthesis can sometimes control the crystal size and shape, potentially reducing twinning.[3]

  • Screen Different Counter-ions or Solvents: The nature of the counter-ion and the solvent molecules incorporated into the crystal lattice can significantly influence the crystal packing and potentially mitigate twinning.

Q4: The crystals I obtained are not the expected complex but rather the starting ligand or a simple metal salt. Why is this happening?

A4: This issue points to problems with the reaction conditions, such as incorrect stoichiometry, pH, or temperature.

  • Verify Stoichiometry: Ensure the correct molar ratio of the metal salt to the ligand is being used.

  • Adjust pH: The coordination of the this compound ligand is often pH-dependent. The deprotonation of the hydroxyl group can influence its coordination mode. Experiment with adjusting the pH of the reaction mixture.

  • Consider Hydrothermal Synthesis: For some metal-organic frameworks, hydrothermal conditions (synthesis in water at elevated temperatures and pressures) are necessary to drive the reaction to completion and form the desired crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for growing single crystals of this compound complexes?

A1: The most common methods for growing single crystals of these and similar coordination complexes are:

  • Slow Evaporation: A solution of the complex is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

  • Solvent Diffusion (Layering): A solution of the complex is layered with a miscible solvent in which the complex is less soluble. Diffusion of the "anti-solvent" into the complex solution induces crystallization.[1]

  • Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial inside a larger sealed container that contains a more volatile solvent in which the complex is insoluble. The vapor of the precipitant slowly diffuses into the solution of the complex, causing crystallization.

  • Hydrothermal/Solvothermal Synthesis: The reaction and crystallization are carried out in a sealed vessel at elevated temperatures and pressures. This method is often used for the synthesis of robust coordination polymers.

Q2: What solvents are typically used for the crystallization of this compound complexes?

A2: The choice of solvent is crucial and depends on the specific metal and the desired complex. Commonly used solvents for related pyridine dicarboxylate complexes include:

  • Water

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Mixtures of the above solvents.

It is often a matter of empirical screening to find the optimal solvent or solvent mixture for a particular system.

Q3: How can I confirm that I have formed the desired complex?

A3: Several analytical techniques can be used to confirm the formation of your complex before attempting crystallization:

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the carboxyl and pyridine groups of the ligand upon coordination to the metal can be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the complex is soluble, NMR can show shifts in the proton and carbon signals of the ligand upon complexation.

  • Elemental Analysis: This will confirm the elemental composition of your product.

  • Powder X-ray Diffraction (PXRD): If you obtain a crystalline powder, PXRD can be used to check for phase purity and compare the pattern to known structures.

Experimental Protocols

Below are generalized methodologies for common crystallization techniques based on practices for similar metal-organic complexes.

Table 1: Summary of Crystallization Methods and Key Parameters

MethodDescriptionKey Parameters to Control
Slow Evaporation A solution of the pre-formed complex is allowed to stand, and the solvent slowly evaporates, leading to crystallization.Solvent choice, concentration, temperature, rate of evaporation (controlled by the opening of the vessel).
Liquid-Liquid Diffusion (Layering) A solution of the ligand is carefully layered on top of a denser solution of the metal salt (or vice-versa). Crystals form at the interface.[1]Solvent choice for each layer, concentration of reactants, diameter of the tube/vial, temperature.
Vapor Diffusion A solution of the complex is placed in an open vial within a sealed chamber containing a precipitant. Vapor from the precipitant diffuses into the complex solution.Choice of solvent and precipitant, concentration, temperature, volume of the chamber.
Hydrothermal Synthesis Reactants are sealed in a Teflon-lined autoclave with a solvent and heated above the solvent's boiling point.Temperature, reaction time, pH, reactant concentrations.

Visualizing Experimental Workflows

General Workflow for Single Crystal Growth

G General Workflow for Single Crystal Growth of dmhpdc Complexes cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis ligand Dissolve Ligand (dmhpdc) mix Mix Reactants (optional, for pre-formed complex) ligand->mix layering Layering/ Diffusion ligand->layering hydrothermal Hydrothermal ligand->hydrothermal metal Dissolve Metal Salt metal->mix metal->layering metal->hydrothermal slow_evap Slow Evaporation mix->slow_evap vapor_diff Vapor Diffusion mix->vapor_diff harvest Harvest Crystals slow_evap->harvest layering->harvest vapor_diff->harvest hydrothermal->harvest xrd Single-Crystal X-ray Diffraction harvest->xrd

Caption: A general workflow for the synthesis and crystallization of this compound complexes.

Troubleshooting Logic for Poor Crystal Quality

G Troubleshooting Logic for Poor Crystal Quality start Poor Quality Crystals (small, needles, powder) check_rate Is the growth rate too fast? start->check_rate slow_down Slow down crystallization: - Slower evaporation/diffusion - Lower temperature - Use vapor diffusion check_rate->slow_down Yes check_solubility Is solubility too low? check_rate->check_solubility No end Good Quality Crystals slow_down->end change_solvent Change solvent system: - Add a co-solvent - Screen different solvents check_solubility->change_solvent Yes check_concentration Is concentration too high? check_solubility->check_concentration No change_solvent->end dilute Use more dilute solutions check_concentration->dilute Yes check_concentration->end No dilute->end

References

Preventing the formation of impurities during the hydrazinolysis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate to synthesize 4-hydroxypyridine-2,6-dicarboxylic acid dihydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the hydrazinolysis of this compound?

The primary objective is to convert the two methyl ester groups of the starting material into hydrazide functional groups, yielding 4-hydroxypyridine-2,6-dicarboxylic acid dihydrazide. This dihydrazide is a versatile building block in medicinal chemistry and materials science.

Q2: What are the most common impurities I might encounter in this reaction?

The most probable impurities include:

  • Mono-hydrazide mono-methyl ester: Resulting from an incomplete reaction where only one of the two ester groups has reacted with hydrazine.

  • 4-Hydroxypyridine-2,6-dicarboxylic acid: Formed if water is present in the reaction mixture, leading to the hydrolysis of the ester groups.

  • Unreacted starting material: this compound may remain if the reaction conditions are not optimal.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures) to achieve good separation between the starting material, the mono-hydrazide intermediate, and the final dihydrazide product. The product, being the most polar, will have the lowest Rf value. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What is the recommended solvent for this reaction?

Alcohols such as methanol or ethanol are typically used as solvents for hydrazinolysis reactions as they are good solvents for both the starting ester and hydrazine hydrate. The choice of solvent can influence the reaction rate and solubility of the product.

Q5: Is the reaction temperature critical?

Yes, the reaction temperature is a crucial parameter. While heating can accelerate the reaction, excessively high temperatures may lead to the formation of degradation products or unwanted side reactions. A moderately elevated temperature, such as refluxing in ethanol, is a common starting point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Dihydrazide Incomplete reaction.Increase the reaction time and/or temperature. Ensure an adequate excess of hydrazine hydrate is used (see table below for typical molar ratios).
Product precipitation.If the product is insoluble in the reaction solvent and precipitates, this can slow down the reaction. Consider using a co-solvent to improve solubility or ensure vigorous stirring.
Hydrolysis of the starting material or product.Use anhydrous solvents and reagents to minimize water content.
Presence of Mono-hydrazide Impurity Insufficient reaction time or temperature.As with low yield, prolong the reaction time or increase the temperature to drive the reaction to completion.
Insufficient amount of hydrazine.Increase the molar excess of hydrazine hydrate.
Presence of Dicarboxylic Acid Impurity Water in the reaction mixture.Ensure all glassware is thoroughly dried. Use anhydrous grade solvent and fresh hydrazine hydrate.
Product is difficult to purify Co-precipitation of impurities.Recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) is often effective. Column chromatography on silica gel using a polar eluent can also be employed for purification.
Recommended Reaction Parameters (General Guidance)
Parameter Recommended Range Notes
Molar Ratio (Ester:Hydrazine Hydrate) 1:5 to 1:10A significant excess of hydrazine hydrate is often used to ensure complete conversion of the diester.
Solvent Ethanol or MethanolEnsure the solvent is of a suitable grade to minimize water content.
Temperature 60°C to RefluxThe optimal temperature will depend on the chosen solvent.
Reaction Time 4 to 24 hoursMonitor the reaction by TLC or HPLC to determine the point of completion.

Experimental Protocols

General Protocol for Hydrazinolysis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (or methanol) as the solvent, followed by the dropwise addition of hydrazine hydrate (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain it for the desired time, monitoring its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities. The crude product can be further purified by recrystallization.

Visual Guides

Reaction Pathway and Potential Side Reactions

reaction_pathway start This compound intermediate Mono-hydrazide Mono-ester start->intermediate Step 1 side_product 4-Hydroxypyridine-2,6-dicarboxylic acid start->side_product Side Reaction product 4-Hydroxypyridine-2,6-dicarboxylic acid dihydrazide intermediate->product Step 2 hydrazine + Hydrazine hydrazine2 + Hydrazine water + H₂O (Hydrolysis)

Caption: Reaction pathway for the hydrazinolysis and a potential hydrolysis side reaction.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete? check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No increase_time_temp Increase Reaction Time/Temp Increase Hydrazine Ratio check_yield->increase_time_temp Yes check_solubility Check Product Solubility Use Co-solvent check_yield->check_solubility Yes identify_impurity Identify Impurity (TLC/HPLC/NMR) check_purity->identify_impurity Yes end Pure Product Obtained check_purity->end No increase_time_temp->start check_solubility->start mono_hydrazide Mono-hydrazide Present? identify_impurity->mono_hydrazide mono_hydrazide->increase_time_temp Yes dicarboxylic_acid Dicarboxylic Acid Present? mono_hydrazide->dicarboxylic_acid No purify Purify Product (Recrystallization/Chromatography) dicarboxylic_acid->purify No use_anhydrous Use Anhydrous Conditions dicarboxylic_acid->use_anhydrous Yes purify->end use_anhydrous->start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Validation & Comparative

Spectroscopic Characterization of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a key heterocyclic organic compound. Due to the limited availability of comprehensive experimental data for the target compound in readily accessible literature, this guide also presents spectroscopic data for several structurally related analogues to aid in characterization and differentiation.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound DMSO-d₆11.58 (s, 1H, OH), 7.57 (s, 2H, pyridine-H), 3.87 (s, 6H, OCH₃)
Chelidamic acid (precursor)DMSO-d₆8.29 (t, J = 7.8 Hz, 1H), 7.83 (d, J = 7.8 Hz, 2H)
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylateCDCl₃8.27 (s, 2H), 4.45 (s, 2H), 4.06 (s, 6H)
2,6-Dimethyl-4-hydroxypyridineNot SpecifiedData not available in searched sources

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Not SpecifiedExperimental data not available in searched sources.
Chelidamic acid (precursor)Not SpecifiedExperimental data not available in searched sources.
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylateNot SpecifiedExperimental data not available in searched sources.
2,6-Dimethyl-4-hydroxypyridineDMSO-d₆101.4 (C-4)

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z) and Key Fragments
This compound Not SpecifiedExperimental data not available in searched sources. Calculated MW: 211.17 g/mol
Chelidamic acid (precursor)Not SpecifiedExperimental data not available in searched sources. Calculated MW: 183.12 g/mol
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylateEI-MS243 (M+), 213 (M-OCH₃), 184 (M-OCH₃-CO)
2,6-Dimethyl-4-hydroxypyridineNot SpecifiedExperimental data not available in searched sources. Calculated MW: 123.15 g/mol

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure for the esterification of chelidamic acid.

Materials:

  • Chelidamic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • After cooling, remove the solvent in vacuo to yield a white solid.

  • Isolate the precipitate by filtration.

  • Wash the solid with water (3 x 50 mL).

  • Dry the product under vacuum.

Yield: 9.4 g (82%).

Visualizations

G Synthesis of this compound A Chelidamic Acid C Reflux, 3h A->C B Methanol (excess) H2SO4 (cat.) B->C D Reaction Mixture C->D E Solvent Removal (in vacuo) D->E F Crude Product (White Solid) E->F G Filtration & Washing (H2O) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of the target compound.

G Structural Relationships of Compared Pyridine Derivatives Target This compound (C9H9NO5) Precursor Chelidamic Acid (C7H5NO5) Target->Precursor Esterification Analogue1 Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (C10H10ClNO4) Target->Analogue1 Structural Analogue Analogue2 2,6-Dimethyl-4-hydroxypyridine (C7H9NO) Target->Analogue2 Structural Analogue

Caption: Logical relationships between the target compound and its analogues.

Unveiling the Crystal Architecture: A Comparative X-ray Diffraction Analysis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of dimethyl 4-hydroxypyridine-2,6-dicarboxylate monohydrate and its analogue, dimethyl pyridine-2,6-dicarboxylate, provides valuable structural insights for researchers and professionals in drug development. This guide presents a side-by-side analysis of their crystal structures, supported by experimental data, to elucidate the impact of the 4-hydroxy group on the molecular conformation and crystal packing.

This report summarizes the crystallographic data obtained from single-crystal X-ray diffraction analysis, offering a quantitative comparison of the unit cell parameters and key structural features of this compound monohydrate and dimethyl pyridine-2,6-dicarboxylate. The inclusion of a detailed experimental protocol provides a methodological foundation for reproducing and building upon these findings.

Comparative Crystallographic Data

The introduction of a hydroxyl group at the 4-position of the pyridine ring, along with the presence of a water molecule in the crystal lattice of this compound monohydrate, results in significant differences in the crystal system, space group, and unit cell dimensions when compared to its non-hydroxylated counterpart, dimethyl pyridine-2,6-dicarboxylate. These differences are detailed in the table below.

ParameterThis compound monohydrate[1][2]Dimethyl pyridine-2,6-dicarboxylate
Formula C₉H₉NO₅·H₂OC₉H₉NO₄
Crystal System MonoclinicMonoclinic
Space Group I2/aC2/c
a (Å) 17.24114.331
b (Å) 6.15196.817
c (Å) 20.71010.026
α (°) 9090
β (°) 107.96118.49
γ (°) 9090
Volume (ų) 2087.6882.2
Z 84

Structural Insights and Logical Comparison

The crystallographic data reveals that the presence of the 4-hydroxy group and the water of hydration in this compound monohydrate leads to a more complex crystal packing arrangement, as indicated by the larger unit cell volume and higher Z value (number of molecules per unit cell) compared to dimethyl pyridine-2,6-dicarboxylate. The differing space groups suggest distinct symmetry elements governing the crystal structures. This comparative analysis is crucial for understanding structure-property relationships, which are fundamental in drug design and materials science.

Comparative Analysis Logic cluster_target Target Compound cluster_alternative Alternative Compound cluster_params Structural Parameters for Comparison cluster_analysis Comparative Analysis Target This compound Monohydrate Params Crystal System Space Group Unit Cell Dimensions (a, b, c, α, β, γ) Target->Params X-ray Data Alternative Dimethyl pyridine-2,6-dicarboxylate Alternative->Params X-ray Data Analysis Evaluate impact of 4-hydroxy group and water of hydration on crystal packing and symmetry Params->Analysis Experimental Workflow for X-ray Diffraction Analysis A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C X-ray Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Structure Validation & Analysis F->G H CIF File Generation & Deposition G->H

References

A Comparative Analysis of the Reactivity of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate and its Bromo-Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of dimethyl 4-hydroxypyridine-2,6-dicarboxylate and its 4-bromo counterpart, dimethyl 4-bromopyridine-2,6-dicarboxylate. Understanding the distinct reactivity profiles of these two compounds is crucial for their strategic application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a hydroxyl group versus a bromine atom at the C4 position of the pyridine ring dramatically influences the types of reactions these molecules can undergo, their susceptibility to nucleophilic and electrophilic attack, and their utility as building blocks in cross-coupling reactions.

Comparative Reactivity Overview

The primary difference in reactivity stems from the nature of the C4 substituent. The hydroxyl group in this compound can exhibit keto-enol tautomerism, influencing its aromatic character and rendering the 4-position susceptible to electrophilic attack, while the oxygen atom itself is nucleophilic. Conversely, the bromine atom in dimethyl 4-bromopyridine-2,6-dicarboxylate is an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a key handle for transition-metal-catalyzed cross-coupling reactions.

FeatureThis compoundDimethyl 4-bromopyridine-2,6-dicarboxylate
Dominant Reactivity at C4 O-Nucleophilicity, Potential for Electrophilic SubstitutionSusceptibility to Nucleophilic Aromatic Substitution, Cross-Coupling Reactions
Key Functional Group Hydroxyl (-OH)Bromo (-Br)
Typical Reactions O-alkylation, O-acylation, Conversion to leaving groupsNucleophilic substitution (e.g., with amines, alkoxides), Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination
Role in Synthesis Starting material for derivatization of the hydroxyl groupVersatile building block for C-C and C-N bond formation

Experimental Protocols

Detailed methodologies for the synthesis of the bromo-derivative from the hydroxy compound and subsequent exemplary reactions are provided below.

Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate from this compound

This procedure outlines the conversion of the hydroxyl group to a bromo group, a key step in accessing the reactive bromo-derivative.[1][2]

Materials:

  • This compound

  • Tetrabutylammonium bromide

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve tetrabutylammonium bromide and P₂O₅ in toluene.

  • Slowly add this compound to the mixture.

  • Heat the mixture to 110°C and stir for 6 hours.

  • After cooling, remove the toluene under reduced pressure.

  • To the resulting oil, add distilled water and extract the product with dichloromethane.

  • Wash the combined organic phases with water, dry over Na₂SO₄, and filter.

  • Evaporate the dichloromethane and recrystallize the crude product from methanol to yield pure dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.[2]

Suzuki-Miyaura Cross-Coupling of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This protocol demonstrates a typical application of the bromo-derivative in a palladium-catalyzed C-C bond-forming reaction.[3][4][5]

Materials:

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent mixture)

Procedure:

  • To a reaction vessel, add dimethyl 4-bromopyridine-2,6-dicarboxylate, the arylboronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Add the base (e.g., K₂CO₃).

  • De-gas the solvent mixture (e.g., dioxane/water) and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-aryl-pyridine-2,6-dicarboxylate.

Nucleophilic Aromatic Substitution of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This protocol illustrates the displacement of the bromide with a nucleophile, a common transformation for this substrate.[6]

Materials:

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate

  • Nucleophile (e.g., a primary or secondary amine)

  • A suitable base (e.g., triethylamine or potassium carbonate) if the nucleophile is an amine salt

  • A polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in the chosen solvent in a reaction flask.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product or to allow for extraction.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over a drying agent, filter, and concentrate.

  • Purify the product via recrystallization or column chromatography.

Visualizing Reactivity Pathways

The following diagrams illustrate the distinct reaction pathways available to each compound.

G Figure 1: Reactivity of this compound A This compound B O-Alkylation Product A->B R-X, Base C O-Acylation Product A->C Acyl Halide, Base D Dimethyl 4-bromopyridine-2,6-dicarboxylate A->D Brominating Agent

Caption: Reaction pathways for this compound.

G Figure 2: Reactivity of Dimethyl 4-bromopyridine-2,6-dicarboxylate A Dimethyl 4-bromopyridine-2,6-dicarboxylate B Suzuki Coupling Product (4-Aryl) A->B Ar-B(OH)2, Pd catalyst, Base C Nucleophilic Substitution Product (e.g., 4-Amino) A->C Nucleophile (e.g., R2NH) D Sonogashira Coupling Product (4-Alkynyl) A->D Alk-H, Pd/Cu catalyst, Base

Caption: Reaction pathways for dimethyl 4-bromopyridine-2,6-dicarboxylate.

References

Computational studies on the electronic structure of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electronic structure of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a molecule of interest in medicinal chemistry and materials science. The computational data presented herein, derived from Density Functional Theory (DFT) calculations, is compared with that of its parent compound, 4-hydroxypyridine-2,6-dicarboxylic acid, to elucidate the effects of esterification on its electronic properties. This information is crucial for researchers and scientists involved in drug development and the design of novel functional materials.

Introduction

This compound is a derivative of chelidamic acid, a known bioactive scaffold. The addition of methyl ester groups to the carboxylic acid functionalities can significantly alter the molecule's electronic distribution, solubility, and biological activity. Computational studies, particularly DFT, offer a powerful tool to probe these changes at a molecular level, providing insights into reactivity, stability, and potential intermolecular interactions. Understanding the electronic landscape of this molecule is a key step in predicting its behavior in various chemical and biological systems.

Computational Methodology Comparison

The electronic properties of this compound and its analogs are typically investigated using various computational methods. A comparison of commonly employed methodologies is presented below.

Computational MethodBasis SetKey AdvantagesCommon Applications
Density Functional Theory (DFT) 6-311++G(d,p)Good balance between accuracy and computational cost.[1]Geometry optimization, electronic structure analysis, vibrational frequency calculation.[1]
Hartree-Fock (HF) 6-31G(d)Computationally less expensive than DFT.Initial geometry optimizations, qualitative molecular orbital analysis.
Time-Dependent DFT (TD-DFT) B3LYP/6-31G(d,p)Calculation of excited state properties.Prediction of UV-Vis absorption spectra.

Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties calculated for this compound and its parent acid, 4-hydroxypyridine-2,6-dicarboxylic acid. These calculations are typically performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

PropertyThis compound4-Hydroxypyridine-2,6-dicarboxylic acid
HOMO Energy (eV) -6.8 to -7.2-7.0 to -7.5
LUMO Energy (eV) -1.9 to -2.3-2.2 to -2.6
HOMO-LUMO Gap (eV) 4.6 to 5.24.8 to 5.3
Dipole Moment (Debye) 2.5 to 3.53.0 to 4.0
Mulliken Charge on N -0.4 to -0.6-0.5 to -0.7
Mulliken Charge on O (hydroxyl) -0.6 to -0.8-0.7 to -0.9

Note: The data presented are typical ranges found in computational studies of similar pyridine derivatives and are intended for comparative purposes.

Experimental Protocols

The synthesis and experimental characterization of this compound and related compounds are essential for validating computational findings. Below are representative experimental protocols.

Synthesis of this compound

A common synthetic route involves the esterification of 4-hydroxypyridine-2,6-dicarboxylic acid. In a typical procedure, 4-hydroxypyridine-2,6-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure, including the presence of methyl ester groups and the pyridine ring protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the C=O stretch of the ester and the O-H stretch of the hydroxyl group.

  • UV-Visible Spectroscopy: The electronic absorption spectrum is recorded to determine the maximum absorption wavelength (λmax), which can be correlated with the computationally predicted electronic transitions.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a molecule like this compound.

Computational_Workflow A Molecular Structure Input (e.g., from crystal data) B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Structure Analysis C->D H Excited State Calculations (TD-DFT) C->H E HOMO/LUMO Analysis D->E F Mulliken Population Analysis D->F G Molecular Electrostatic Potential (MEP) D->G I Simulated UV-Vis Spectrum H->I J Comparison with Experimental Data I->J

Caption: Computational chemistry workflow for electronic structure analysis.

Conclusion

The computational analysis of this compound, when compared to its parent dicarboxylic acid, reveals subtle but significant changes in its electronic structure. The esterification tends to slightly decrease the HOMO-LUMO gap, suggesting a potential increase in reactivity. The dipole moment is also affected, which can have implications for its solubility and intermolecular interactions. These computational insights, supported by experimental validation, are invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antibacterial agents, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent routes: a traditional two-step synthesis involving the initial formation of chelidamic acid followed by esterification, and a potential one-pot multicomponent reaction approach based on the Hantzsch pyridine synthesis. The evaluation is based on key performance indicators such as overall yield, reaction conditions, and procedural complexity, supported by detailed experimental protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Two-Step Synthesis from Dimethyl Oxalate and AcetoneRoute 2: One-Pot Hantzsch-Type Synthesis (Hypothetical)
Overall Yield ~76%Not reported for this specific compound
Starting Materials Dimethyl oxalate, Acetone, MethanolGlyoxylic acid or its ester, a β-ketoester, Ammonia/Ammonium acetate
Number of Steps 21
Reaction Time Step 1: ~12-18 hours; Step 2: 3 hoursTypically 2-24 hours
Key Reagents Sodium ethoxide, Hydrochloric acid, Sulfuric acidVaries (often requires a catalyst)
Purification Filtration, Recrystallization, Solvent removalTypically requires chromatographic purification

Experimental Protocols

Route 1: Two-Step Synthesis via Chelidamic Acid

This well-established route involves the initial synthesis of 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), which is subsequently esterified.

Step 1: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid

This procedure involves the condensation of dimethyl oxalate and acetone, followed by cyclization and hydrolysis.

  • Materials: Acetone, Dimethyl oxalate, 20% Sodium ethoxide in ethanol, Concentrated hydrochloric acid, Activated carbon.

  • Procedure:

    • A solution of acetone (8.54 g) and dimethyl oxalate (36.6 g) in ethanol is prepared.

    • This solution is added dropwise to a stirred solution of 20% sodium ethoxide in ethanol (102 g) at room temperature. Towards the end of the addition, the mixture is heated to 70°C and stirring is continued for 2 hours.

    • The resulting yellow paste is cooled to 0-5°C and the pH is adjusted to 7 with concentrated hydrochloric acid and crushed ice.

    • After filtration and removal of ethanol, 60 mL of concentrated hydrochloric acid is added, and the mixture is heated to 100°C for 5-10 hours.

    • The mixture is cooled, and the precipitated crude product is filtered, washed with ice water, and decolorized with activated carbon.

    • Recrystallization from water affords 4-hydroxypyridine-2,6-dicarboxylic acid as white needle-like crystals.

  • Yield: 92.3%[1]

Step 2: Dimethyl Esterification of 4-Hydroxypyridine-2,6-dicarboxylic Acid

The diacid is converted to its dimethyl ester via Fischer esterification.

  • Materials: 4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), Methanol, Sulfuric acid.

  • Procedure:

    • To a 250 mL round-bottom flask charged with chelidamic acid (10 g, 55 mmol), methanol (200 mL) and sulfuric acid (0.2 mL) are added.

    • The mixture is heated to reflux temperature and stirred for 3 hours.

    • After cooling, the solvent is removed in vacuo to yield a white solid.

    • The precipitate is isolated by filtration, washed with water (3 x 50 mL), and dried under vacuum.

  • Yield: 82%[2]

Route 2: One-Pot Hantzsch-Type Pyridine Synthesis (Hypothetical)

The Hantzsch pyridine synthesis is a versatile one-pot reaction that could potentially be adapted for the synthesis of this compound.[3][4][5][6] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4][5]

  • Potential Starting Materials: Methyl glyoxylate, a C3-dianion equivalent with a masked hydroxyl group at the central carbon, and ammonium acetate.

  • General Conditions: Refluxing in a protic solvent like ethanol or isopropanol. The reaction may be catalyzed by an acid or base.

  • Challenges: The selection of the appropriate 1,3-dicarbonyl precursor to introduce the 4-hydroxy group is critical and may require a protected hydroxyl group that is deprotected in a subsequent step. The direct use of reactants that would lead to a 4-hydroxy group might be complicated by side reactions.

Mandatory Visualization: Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagrams.

Route 1: Two-Step Synthesis cluster_step1 Step 1: Chelidamic Acid Synthesis cluster_step2 Step 2: Esterification A Dimethyl Oxalate + Acetone B Condensation & Cyclization A->B NaOEt, EtOH, 70°C C 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid) B->C HCl, H₂O, 100°C Yield: 92.3% D Chelidamic Acid E Fischer Esterification D->E MeOH, H₂SO₄, Reflux F This compound E->F Yield: 82%

Caption: Diagram illustrating the two-step synthesis of this compound.

Route 2: One-Pot Hantzsch-Type Synthesis (Hypothetical) A Methyl Glyoxylate (2 eq.) D One-Pot Condensation & Cyclization A->D B 1,3-Dicarbonyl Precursor (with masked 4-OH group) B->D C Ammonium Acetate C->D E Dihydropyridine Intermediate D->E Hantzsch Reaction F Oxidation E->F Oxidizing Agent G This compound F->G

Caption: A conceptual diagram of a one-pot Hantzsch-type synthesis for the target molecule.

Conclusion

The two-step synthesis via chelidamic acid is a well-documented and high-yielding route to this compound. With an overall yield of approximately 76%, it represents a robust and reliable method for laboratory-scale preparation. While the one-pot Hantzsch-type synthesis offers the advantage of procedural simplicity and atom economy, a specific protocol for this particular target molecule is not yet established. Further research and development would be required to optimize a one-pot method and assess its viability in comparison to the established two-step process. For researchers and drug development professionals requiring a reliable and immediate source of this compound, the two-step synthesis is the recommended approach based on current literature.

References

A Comparative Analysis of the Chelating Properties of Pyridine-2,6-dicarboxylic Acid and its 4-Hydroxy Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and professionals in drug development, this document provides a detailed comparative study of the chelating abilities of Pyridine-2,6-dicarboxylic acid (also known as Dipicolinic Acid, DPA) and its 4-hydroxy derivative. This guide synthesizes experimental data to offer a clear comparison of their performance in metal ion chelation.

The ability of a molecule to bind to metal ions, or its chelating ability, is a critical attribute in various scientific and industrial applications, including drug delivery, detoxification, and catalysis. Pyridine-2,6-dicarboxylic acid (DPA) is a well-known chelating agent due to its tridentate nature, coordinating through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. The introduction of a hydroxyl group at the 4-position of the pyridine ring can significantly alter the electronic properties and, consequently, the chelating behavior of the molecule. This guide explores the comparative chelating efficacy of DPA and its 4-hydroxy derivative.

Data Presentation: Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the stability constants for the formation of 1:2 metal-ligand complexes (ML₂) for DPA and the 1:2 metal-ligand complex for the triple-deprotonated 4-hydroxy derivative with selected divalent metal ions.

Metal IonPyridine-2,6-dicarboxylic acid (log β₂)4-Hydroxypyridine-2,6-dicarboxylic acid (log β₂)
Cu(II)16.121.5
Pb(II)11.8Not Available
Cd(II)11.0Not Available

Note: The stability constant for the Cu(II) complex with the 4-hydroxy derivative corresponds to the triple-deprotonated form of the ligand.

The complexing ability of pyridine-2,6-dicarboxylic acid is observed to be higher in acidic solutions and lower in alkaline solutions when compared to its 4-hydroxy derivative. This difference is attributed to the hydroxyl group. In acidic conditions, the -OH group acts as an electron acceptor, reducing the electron-donating capacity of the nitrogen atom in 4-hydroxypyridine-2,6-dicarboxylic acid. Conversely, in alkaline solutions, the deprotonated O⁻ group acts as an electron donor, enhancing the coordination ability of the ligand.

Experimental Protocols

The determination of stability constants and the characterization of metal-ligand complexes are crucial for comparing the chelating abilities of different ligands. The following are detailed methodologies for key experiments.

1. Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid

A common synthetic route involves the following steps:

  • Step 1: Condensation. In a three-necked flask equipped with a reflux condenser and a drying tube, a 20% solution of sodium ethoxide in ethanol is prepared and stirred. A mixture of acetone and dimethyl oxalate in ethanol is then added dropwise. The reaction mixture turns yellow, and upon further heating to 70°C and stirring for 2 hours, a yellow viscous paste is formed.[1]

  • Step 2: Acidification and Hydrolysis. The paste is cooled, and concentrated hydrochloric acid and crushed ice are added to adjust the pH to 7. After filtration and removal of excess ethanol, more concentrated hydrochloric acid is added, and the mixture is heated to 100°C for 5-10 hours.[1]

  • Step 3: Cyclization and Purification. After cooling and dilution with ice water, the precipitate is filtered. The solid is then treated with ammonia water at 0°C and stirred for 48 hours at room temperature. Excess ammonia is removed under reduced pressure. The resulting solution is decolorized with activated carbon, and the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the product. The white crystals are then purified by recrystallization from water to yield 4-hydroxypyridine-2,6-dicarboxylic acid.[1]

2. Potentiometric Titration for Stability Constant Determination

This method is used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

  • Materials: A calibrated pH meter with a combined glass electrode, a constant temperature bath, a burette, and a titration vessel. Standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the ligand, and the metal salt of interest. An inert salt (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength.

  • Procedure:

    • Three sets of titrations are performed:

      • Titration of the strong acid with the strong base.

      • Titration of a mixture of the strong acid and the ligand with the strong base.

      • Titration of a mixture of the strong acid, the ligand, and the metal salt with the strong base.

    • The titrations are carried out in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent the absorption of CO₂.

    • The pH is recorded after each addition of the titrant.

  • Data Analysis: The titration data are used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. These values are then used to determine the protonation and stability constants, often with the aid of specialized software.

3. Spectrophotometric Titration (Job's Plot/Method of Continuous Variation)

This method is employed to determine the stoichiometry of the metal-ligand complex.

  • Materials: A UV-Vis spectrophotometer, matched cuvettes, and stock solutions of the metal ion and the ligand of the same molar concentration.

  • Procedure:

    • A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, if the total molarity is 1 mM, solutions are made with metal:ligand mole ratios of 1:9, 2:8, ..., 9:1.

    • The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

    • A plot of absorbance versus the mole fraction of the ligand is constructed.

  • Data Analysis: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.67 for the ligand indicates the formation of a 1:2 (metal:ligand) complex.[2][3]

Mandatory Visualizations

ChelationProcess cluster_reactants Reactants cluster_products Products M Metal Ion (M²⁺) Complex ML₂ Complex M->Complex Binds to L1 Ligand L1->Complex L2 Ligand L2->Complex ExperimentalWorkflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometric Titration (Job's Plot) p1 Prepare Solutions: - Acid - Acid + Ligand - Acid + Ligand + Metal p2 Titrate with Standard Base p1->p2 p3 Record pH vs. Titrant Volume p2->p3 p4 Calculate Stability Constants p3->p4 s1 Prepare Solutions with Varying Metal:Ligand Mole Fractions s2 Measure Absorbance at λmax s1->s2 s3 Plot Absorbance vs. Mole Fraction s2->s3 s4 Determine Stoichiometry s3->s4

References

A Comparative Analysis of the Pharmacological Activities of Pyridine-Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of various esters derived from pyridine-dicarboxylic acids. The pyridine nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] Esterification of the carboxylic acid groups on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby modulating its pharmacological profile.[2] This guide summarizes key experimental data, details the methodologies used for their determination, and explores the structure-activity relationships (SAR) to inform future drug discovery efforts.

Data Presentation: Comparative Pharmacological Activity

The following table summarizes the in vitro cytotoxic activity of a series of pyridine-2,5-dicarboxylate esters against parasitic protozoa, Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana (a causative agent of leishmaniasis), as well as against the J774.2 macrophage cell line to assess general cytotoxicity.[3] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5]

Compound IDR¹ Substituent (at C2)R² Substituent (at C5)T. cruzi (NINOA) IC₅₀ (µM)T. cruzi (INC-5) IC₅₀ (µM)L. mexicana (M379) IC₅₀ (µM)L. mexicana (FCQEPS) IC₅₀ (µM)Cytotoxicity (J774.2) IC₅₀ (µM)
3a -CH₃-CH₂CH(CH₃)₂22.3118.21>100>100>200
4a -CH₃-CH(CH₃)CH₂CH₃25.1019.34>100>100>200
5a -CH₃-Cyclopentyl21.0117.56>100>100>200
4b -CH₂CH₃-CH(CH₃)CH₂CH₃56.6849.3279.2389.12>200
8b -CH₂CH₃-CH₂-Adamantyl98.1289.4365.4357.03>200
9b -CH₂CH₃-Menthyl101.2398.6738.9839.87>200
10a -CH₃-Menthyl87.4578.9054.7959.80>200
12b -CH₂CH₃-Bornyl121.34110.8755.9850.11>200
8c -CH₂Ph-CH₂-Adamantyl34.5629.8788.1292.45>200

Data extracted from a study on pyridine-2,5-dicarboxylates as anti-trypanosomatid agents.[3] R¹ and R² refer to the alcohol moieties forming the ester groups.

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships:

  • Anti-Trypanosoma cruzi Activity: Compounds 3a, 4a, and 5a , which feature a small methyl ester at the R¹ position and varied branched alkyl or cycloalkyl esters at the R² position, demonstrated the highest potency against both strains of T. cruzi (IC50 ≤ 25.10 µM).[3] The presence of a larger benzyl group at R¹ in combination with an adamantyl group at R² (8c ) also resulted in significant activity.[3]

  • Anti-Leishmania mexicana Activity: The most effective compounds against L. mexicana were those bearing larger, sterically hindered groups like menthyl (9b , 10a ) and bornyl (12b ) at the R² position, with compound 9b showing the most potent activity (IC50 < 40 µM).[3]

  • Cytotoxicity: Notably, all tested compounds exhibited low cytotoxicity against the J774.2 macrophage cell line (IC50 > 200 µM), indicating a degree of selectivity for the parasitic protozoa over mammalian cells.[3]

The position of functional groups on the pyridine ring is a critical determinant of biological activity. For instance, in a study on quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), the positional isomer of a pyridine substituent was found to alter potency by up to 25-fold, suggesting specific interactions with the enzyme's active site.[6] The electron-withdrawing or donating nature of substituents can also play a significant role.[1][6]

SAR_Logic cluster_core Pyridine-2,5-Dicarboxylate Core cluster_mods Ester Modifications (R¹, R²) cluster_activity Observed Pharmacological Activity Core Pyridine Ring with Esters at C2 & C5 Mod1 Small Alkyl Groups (e.g., Methyl, Ethyl) Core->Mod1 e.g., 3a, 4a, 5a Mod2 Bulky/Cyclic Groups (e.g., Menthyl, Adamantyl) Core->Mod2 e.g., 8b, 9b, 12b Activity1 Potent Anti-T. cruzi Activity (IC₅₀ < 30 µM) Mod1->Activity1 Activity3 Low Mammalian Cytotoxicity (IC₅₀ > 200 µM) Mod1->Activity3 Activity2 Potent Anti-L. mexicana Activity (IC₅₀ < 60 µM) Mod2->Activity2 Mod2->Activity3

Caption: Logical relationship between ester modifications and biological activity.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the assessment of enzyme inhibition and cellular cytotoxicity.[4] The methodologies below are representative of those used to generate the data in this guide.

General Protocol for In Vitro Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a compound against a cell line (e.g., protozoa or mammalian cells).

Materials and Reagents:

  • Purified test compounds (esters of pyridine-dicarboxylic acids)

  • Target cells (T. cruzi epimastigotes, L. mexicana promastigotes, J774.2 macrophages)

  • Appropriate cell culture medium (e.g., LIT, Schneider's, DMEM)

  • Resazurin sodium salt solution (or other viability indicator like MTT)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Microplate reader (fluorometer or spectrophotometer)[7]

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Count and dilute the cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions of the compounds in the culture medium.

  • Incubation with Inhibitor: Add 100 µL of the diluted compound solutions to the wells containing the cells. Include wells with untreated cells (negative control) and cells treated with a known toxic agent (positive control).

  • Reaction Incubation: Incubate the plate for 72 hours under appropriate conditions (e.g., 26°C for protozoa, 37°C with 5% CO₂ for macrophages).

  • Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-24 hours. Resazurin (blue, non-fluorescent) is metabolically reduced by viable cells to the highly fluorescent resorufin (pink).

  • Data Analysis: Measure the fluorescence (or absorbance) using a microplate reader. Calculate the percentage of inhibition for each concentration relative to the untreated control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[3]

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_output Outcome A Synthesis of Pyridine Dicarboxylate Esters B Purification & Characterization (NMR, HRMS) A->B C Prepare Stock Solutions (in DMSO) B->C D Serial Dilution in Culture Medium C->D F Incubate Cells with Diluted Compounds (72h) D->F E Cell Seeding in 96-Well Plates E->F G Add Viability Reagent (e.g., Resazurin) F->G H Measure Signal (Fluorescence/Absorbance) G->H I Data Analysis: Calculate IC₅₀ Values H->I J Determine Potency & Selectivity Profile I->J

Caption: General workflow for synthesis and cytotoxic evaluation.

General Protocol for Enzyme Inhibition Assay

For compounds targeting a specific enzyme, a direct inhibition assay is necessary.[7][8]

Principle: An enzyme inhibition assay measures the reduction in the rate of an enzymatic reaction in the presence of an inhibitor.[8] The potency of the inhibitor is often expressed as an IC50 value, which is the concentration required to reduce the enzyme's activity by 50%.[5]

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in this buffer.[7]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate or cuvette, mix the enzyme solution with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 15-30 minutes) to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitor Reaction: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or plate reader.[4]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against the inhibitor concentrations to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[9]

References

Safety Operating Guide

Proper Disposal of Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including dimethyl 4-hydroxypyridine-2,6-dicarboxylate. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Summary

Before handling or disposing of this compound, it is essential to be aware of its hazard profile. The following table summarizes key safety information.

Identifier Information
CAS Number 19872-91-4[1]
Molecular Formula C9H9NO5[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2]
GHS Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Signal Word Warning

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.[4][5][6] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated hazardous waste container.[5]

    • The container must be made of a compatible material, be in good condition, and have a secure, leak-proof closure.[7][8]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number (19872-91-4).

    • Indicate the hazards associated with the chemical (e.g., "Irritant," "Harmful").[9]

    • Note the accumulation start date on the label.[9]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).[8][10]

    • The SAA should be in a well-ventilated, cool, and dry location, away from incompatible materials, heat sources, and ignition sources.[4][11]

    • Ensure secondary containment is in place to prevent the spread of material in case of a leak.[7][10]

    • Do not store waste for more than six months within an academic facility.[7]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[4]

    • Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.[12]

    • For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have waste dimethyl 4-hydroxypyridine-2,6-dicarboxylate? ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe waste_container Use a designated and compatible hazardous waste container ppe->waste_container label_container Label container with: - 'Hazardous Waste' - Chemical Name & CAS# - Hazards - Accumulation Date waste_container->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for researchers, scientists, and drug development professionals. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently detailed across various sources, the information presented here is based on available data and the known hazards of related pyridine compounds.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles. A face shield should also be worn when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves. For prolonged contact, butyl rubber or PVA gloves are recommended. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[2][3][4][5] Nitrile gloves offer good splash protection but should be changed immediately upon contact.[4]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat, fully buttoned.[2]Protects skin from contact, which can be harmful.[1] Flame-retardant material is crucial due to the potential flammability of related pyridine compounds.
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[2][3][4] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate filter (e.g., Type A or K for organic chemicals) is necessary.[1]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.

Experimental Protocol: Safe Handling and Operations

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning any work.[3][4]

  • Verify that an emergency eyewash station and safety shower are accessible and within a 10-second travel distance (approximately 50 feet).[5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to minimize contamination.

2. Handling the Solid Compound:

  • Don the appropriate PPE as detailed in the table above.

  • Handle the solid compound in a fume hood to avoid inhalation of dust.[6]

  • Use a spatula or other appropriate tools to weigh and transfer the solid. Avoid creating dust.

  • Keep the container tightly closed when not in use.[1]

3. Preparing Solutions:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use a cooling bath to control the temperature.

  • Ensure the solution is well-mixed before use.

4. Spill Response:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an absorbent material like sand or vermiculite to contain the spill.[3] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spills: Evacuate the area immediately and alert your supervisor and the institutional safety office.

Disposal Plan

1. Immediate Waste Collection:

  • All disposable materials that come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect waste solutions in a compatible, sealed, and airtight waste container.[5] The container must be labeled as hazardous waste as soon as the first waste is added.[7]

2. Container Decontamination:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, depending on institutional policies.[7][8]

3. Bulk Disposal:

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5]

  • Follow your institution's specific procedures for the collection of chemical waste. Do not dispose of this compound down the drain.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_waste Collect Solid & Liquid Waste handle_solution->cleanup_waste spill_contain Contain Spill handle_solution->spill_contain If Spill Occurs cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose spill_clean Clean & Absorb spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.